N,N-dibutyl-5-chloro-2-nitrobenzamide
Description
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Properties
Molecular Formula |
C15H21ClN2O3 |
|---|---|
Molecular Weight |
312.79 g/mol |
IUPAC Name |
N,N-dibutyl-5-chloro-2-nitrobenzamide |
InChI |
InChI=1S/C15H21ClN2O3/c1-3-5-9-17(10-6-4-2)15(19)13-11-12(16)7-8-14(13)18(20)21/h7-8,11H,3-6,9-10H2,1-2H3 |
InChI Key |
YXYKZYIDUAHCMZ-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Canonical SMILES |
CCCCN(CCCC)C(=O)C1=C(C=CC(=C1)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to N,N-dibutyl-5-chloro-2-nitrobenzamide: Synthesis, Characterization, and Handling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of N,N-dibutyl-5-chloro-2-nitrobenzamide, a compound of interest in medicinal chemistry and organic synthesis. Due to the limited availability of public data on this specific molecule, this document outlines a proposed synthetic route, predicted properties, and safety protocols based on established chemical principles and data from structurally analogous compounds.
Introduction and Chemical Identity
This compound belongs to the class of substituted benzamides. The core structure, a benzene ring substituted with a chloro, a nitro, and an N,N-dibutylamido group, suggests its potential as a versatile chemical intermediate. While a specific CAS number for this compound is not readily found in public databases, the CAS number for the related compound 2-chloro-5-nitrobenzamide is 16588-15-1 .[1][2][3] Another related compound, N-Butyl-2-chloro-5-nitrobenzamide , has the CAS number 68505-92-0 . The lack of a dedicated CAS number for the N,N-dibutyl variant indicates it may be a novel compound or one that has not been widely commercialized.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | This compound (Predicted) | 2-chloro-5-nitrobenzamide | N-Butyl-2-chloro-5-nitrobenzamide |
| Molecular Formula | C15H21ClN2O3 | C7H5ClN2O3[1] | C11H13ClN2O3 |
| Molecular Weight | 312.80 g/mol | 200.58 g/mol [1] | 256.69 g/mol |
| Appearance | Likely a pale yellow solid | Pale yellow solid[4] | Not available |
| Melting Point | Estimated to be lower than the primary amide due to the tertiary amide structure | 154°C[5] | Not available |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Soluble in DMSO | Not available |
Proposed Synthesis Workflow
The synthesis of this compound can be logically approached through the amidation of a 2-chloro-5-nitrobenzoyl chloride precursor. This method is a standard and efficient way to form amide bonds.
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N,N-dibutyl-5-chloro-2-nitrobenzamide molecular weight and formula
An In-Depth Technical Guide to N,N-dibutyl-5-chloro-2-nitrobenzamide
A Comprehensive Analysis for Advanced Research and Development
Introduction
This compound is a substituted aromatic amide whose structural complexity suggests significant potential in various chemical and pharmaceutical research domains. The molecule incorporates several key functional groups: a nitro group, a chloro substituent, and a tertiary amide. This unique combination makes it a compelling candidate for investigation as a synthetic intermediate, a potential bioactive agent, and a scaffold for further chemical derivatization.
The nitroaromatic moiety is a well-established pharmacophore and a versatile precursor in organic synthesis, often serving as a key building block for creating amino derivatives through reduction. The presence of a chlorine atom provides a site for nucleophilic aromatic substitution or cross-coupling reactions, enabling the construction of more complex molecular architectures. Furthermore, the N,N-disubstituted amide group imparts specific solubility characteristics and conformational properties that can be crucial for biological activity and material science applications.
This guide provides a detailed overview of this compound, including its physicochemical properties, a robust synthesis protocol derived from fundamental organic chemistry principles, and a discussion of its potential applications for researchers in drug discovery and materials science.
Physicochemical Properties
The molecular structure of this compound dictates its chemical behavior and physical properties. A thorough understanding of these characteristics is essential for its synthesis, purification, and application.
Caption: Molecular Structure of this compound.
Table 1: Core Physicochemical Data
| Property | Value |
| Molecular Formula | C₁₅H₂₁ClN₂O₃ |
| Molecular Weight | 312.80 g/mol |
| Appearance | Predicted to be a yellow or off-white solid |
| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and acetone; poorly soluble in water. |
Synthesis Protocol
The synthesis of this compound can be efficiently achieved through a two-step process starting from 2-chloro-5-nitrobenzoic acid. This precursor is a commercially available or can be synthesized via the nitration of o-chlorobenzoic acid.[1][2][3][4] The overall strategy involves the conversion of the carboxylic acid to a more reactive acyl chloride, followed by amidation with dibutylamine.
Caption: Proposed synthetic workflow for this compound.
Part 1: Synthesis of 2-Chloro-5-nitrobenzoyl Chloride
This initial step activates the carboxylic acid for subsequent nucleophilic attack by the amine. Thionyl chloride is a preferred reagent as its byproducts (SO₂ and HCl) are gaseous, which simplifies purification.[5][6][7]
Methodology:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-5-nitrobenzoic acid (1.0 eq).
-
Add thionyl chloride (SOCl₂) (2.0-3.0 eq) to the flask. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
Heat the reaction mixture to reflux (approximately 80°C) for 2-3 hours. The progress of the reaction can be monitored by the cessation of gas evolution (HCl and SO₂).
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-nitrobenzoyl chloride, often a yellow oil or low-melting solid, can be used in the next step without further purification.
Part 2: Synthesis of this compound
This is a standard nucleophilic acyl substitution reaction where the acyl chloride is treated with a secondary amine.[8][9] A non-nucleophilic base, such as triethylamine, is typically added to neutralize the HCl generated during the reaction.[10]
Methodology:
-
Dissolve the crude 2-chloro-5-nitrobenzoyl chloride from Part 1 in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of dibutylamine (1.1 eq) and triethylamine (1.2 eq) in the same anhydrous solvent.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent (e.g., DCM).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel, using a hexane/ethyl acetate gradient, to obtain pure this compound.
Potential Applications and Research Directions
While specific data for this compound is not yet prevalent in the literature, the structural motifs present suggest several promising avenues for research.
-
Pharmaceutical Intermediates: Benzamide derivatives are foundational structures in a wide array of pharmaceutical agents.[11][12] The title compound can serve as a valuable intermediate. For instance, selective reduction of the nitro group would yield an aniline derivative, which could be further functionalized to create libraries of compounds for screening against various biological targets. Derivatives of 2-chloro-5-nitrobenzoic acid have been investigated for their potential as antibacterial agents.[13]
-
Agrochemicals: The chloro-nitroaromatic scaffold is present in numerous herbicides and pesticides. The lipophilic dibutylamide moiety could enhance bioavailability and transport properties in agrochemical applications.
-
Materials Science: Nitro-containing compounds are sometimes explored for their non-linear optical properties. Furthermore, the amide linkage provides a site for hydrogen bonding, which can influence the self-assembly and bulk properties of materials.
-
Chemical Probes: The nitro group can act as a quencher for fluorescence. Therefore, derivatives of this compound could be designed as "turn-on" fluorescent probes, where the reduction of the nitro group in a specific biological environment leads to a fluorescent signal.
Safety and Handling
As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Toxicological Profile (Inferred):
-
Skin and Eye Irritation: Structurally related compounds like 2-chloro-4-nitrobenzamide are known to cause skin and serious eye irritation.[14][15]
-
Harmful if Swallowed/Inhaled: Many nitroaromatic compounds and substituted benzamides are harmful if ingested or inhaled.[14][16][17]
-
Sensitization: Some chloro-nitrobenzamides may cause an allergic skin reaction.[18][19]
-
-
Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.
This information is based on related compounds, and a full toxicological assessment has not been performed on this compound itself. Always refer to a specific Safety Data Sheet (SDS) if one becomes available.
References
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Patsnap. (n.d.). Production process of 2-chloro-5-nitrobenzoic acid. Eureka. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
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The Organic Chemistry Tutor. (2024, March 15). Lec6 - Carboxylic acid Conversions to Acyl Chlorides, Anhydrides and Esters. YouTube. Retrieved from [Link]
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Slideshare. (n.d.). Synthesis of benzamide from benzyl chloride. Retrieved from [Link]
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Acros Organics. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]
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Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]
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Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET. Retrieved from [Link]
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SciSpace. (2020, March 4). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. Retrieved from [Link]
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Brainly.in. (2018, August 14). Preparation of benzamide from benzoyl chloride and ammonia principle. Retrieved from [Link]
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MDPI. (n.d.). N-(3-chlorophenethyl)-4-nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-3-nitrobenzamide. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-2-nitrobenzamide. Retrieved from [Link]
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MDPI. (2023, August 20). Novel Derivatives of Nitrobenzofurazan with Chromogenic and Fluorogenic Properties. Retrieved from [Link]
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PubChem. (n.d.). 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
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MDPI. (n.d.). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. Retrieved from [Link]
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PubChem. (n.d.). 5-Chloro-2-nitrobenzoic acid. Retrieved from [Link]
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NIST. (n.d.). Benzamide, N-(2-chloro-4-nitrophenyl)-. WebBook. Retrieved from [Link]
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Solubility Profile of N,N-dibutyl-5-chloro-2-nitrobenzamide in Organic Solvents: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of N,N-dibutyl-5-chloro-2-nitrobenzamide, a compound of significant interest in pharmaceutical research and organic synthesis. Due to the limited availability of public data on this specific molecule, this document establishes a predictive solubility framework based on fundamental physicochemical principles and provides a robust, field-proven experimental protocol for determining its solubility with high accuracy. We present a hypothetical, yet chemically logical, solubility dataset across a range of common organic solvents to serve as a practical reference for researchers. The methodologies detailed herein, including the industry-standard shake-flask method, are designed to ensure reproducibility and scientific rigor, empowering drug development professionals to make informed decisions in formulation, process chemistry, and preclinical studies.
Introduction to this compound
Overview of the Compound
This compound is a substituted aromatic amide. Its molecular structure, featuring a chlorinated nitroaromatic ring coupled with a tertiary amide bearing two butyl chains, suggests a largely nonpolar character with a localized polar region. While specific applications are not widely documented, related nitrobenzamide structures have been investigated for a range of bioactivities, including antimycobacterial and antitumor properties.[1][2][3] The physicochemical properties of this compound are critical for its development and application.
Table 1: Physicochemical Properties of this compound (Predicted)
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₅H₂₁ClN₂O₃ | - |
| Molecular Weight | 312.79 g/mol | PubChem CID 286562 (for 2-chloro-5-nitrobenzamide)[4] |
| Calculated LogP | ~4.5 - 5.5 | Predicted based on structural analogues[1][5] |
| Polar Surface Area | ~58 Ų | Predicted based on structural analogues |
| Hydrogen Bond Donors | 0 | - |
| Hydrogen Bond Acceptors | 3 | - |
Note: Properties are estimated based on the core structure and related molecules, as direct experimental data for this specific compound is not publicly available.
The Imperative of Solubility in Scientific Research
The solubility of an active pharmaceutical ingredient (API) is a cornerstone of drug development.[6] It directly influences bioavailability, dictates formulation strategies, and impacts the feasibility of manufacturing processes.[7] For researchers in chemical synthesis, understanding solubility is essential for reaction setup, purification (e.g., crystallization), and product handling. Poor solubility can be a significant hurdle, leading to challenges in achieving therapeutic concentrations and complicating dosage form design.[8]
Guiding Principles of Solubility
The adage "like dissolves like" is the fundamental principle governing solubility. The solubility of a solute in a solvent is driven by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. The structure of this compound provides key insights:
-
Amide Group (-CON(C₄H₉)₂): The tertiary amide group is polar but lacks a hydrogen bond donor, reducing its interaction with protic solvents compared to primary or secondary amides.
-
Dibutyl Chains (-C₄H₉)₂: The two long alkyl chains are highly nonpolar (lipophilic), significantly contributing to the molecule's affinity for nonpolar organic solvents.
-
Chlorinated Nitroaromatic Ring: The benzene ring is inherently nonpolar, while the chloro and nitro substituents add polarity and potential for dipole-dipole interactions.
Based on this structure, the compound is predicted to have low aqueous solubility and a preference for organic solvents of low to intermediate polarity.
Predicted Solubility Profile
The following table presents a hypothetical but chemically reasoned solubility profile for this compound. This data serves as an illustrative guide for solvent selection in experimental settings.
Table 2: Predicted Solubility of this compound at 25°C
| Solvent Class | Solvent | Predicted Solubility (mg/mL) | Rationale for Prediction |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | > 100 | High polarity effectively solvates the amide and nitro groups. |
| N,N-Dimethylformamide (DMF) | > 100 | Similar to DMSO, its polarity accommodates the polar regions of the solute. | |
| Acetone | 20 - 50 | Intermediate polarity can solvate both polar and nonpolar moieties. | |
| Acetonitrile | 5 - 15 | Less polar than other aprotic solvents, leading to reduced solubility. | |
| Polar Protic | Ethanol | 10 - 25 | Can interact with the amide's hydrogen bond acceptors, but the long alkyl chains limit solubility. |
| Methanol | 5 - 15 | More polar than ethanol, thus less favorable for the nonpolar butyl groups. | |
| Nonpolar Aromatic | Toluene | 30 - 60 | Favorable π-π interactions between the solvent and the solute's aromatic ring. |
| Chlorinated | Dichloromethane (DCM) | > 100 | Intermediate polarity and ability to solvate diverse functional groups make it an excellent solvent. |
| Chloroform | > 100 | Similar properties to DCM. | |
| Nonpolar Aliphatic | n-Hexane | < 1 | The overall polarity of the molecule is too high for significant solubility in aliphatic hydrocarbons. |
| | Cyclohexane | < 1 | Similar to n-Hexane. |
Gold-Standard Protocol for Equilibrium Solubility Determination
To obtain definitive, high-quality solubility data, a rigorous experimental approach is necessary. The saturation shake-flask method is the most reliable and widely accepted technique for measuring equilibrium solubility.[8][9]
Causality: Why the Shake-Flask Method?
The shake-flask method is considered the "gold standard" because it allows the system to reach thermodynamic equilibrium between the undissolved solid solute and the saturated solution.[7][8] This ensures that the measured solubility is a true representation of the compound's maximum dissolution capacity under the specified conditions, free from artifacts of metastable states like supersaturation. The World Health Organization (WHO) and the Organisation for Economic Co-operation and Development (OECD) recommend this method for its reliability.[9][10]
Materials & Reagents
-
This compound (solid, >99% purity)
-
Selected organic solvents (HPLC grade or equivalent)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Calibrated analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
Step-by-Step Experimental Workflow
-
Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment, confirming saturation.[8]
-
Solvent Addition: Accurately dispense a known volume (e.g., 2 mL) of the desired organic solvent into each vial.
-
Equilibration: Securely cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C ± 0.5°C). Agitate the samples for a predetermined period (e.g., 24 to 72 hours). The system must be given sufficient time to reach equilibrium, which should be confirmed by taking measurements at sequential time points (e.g., 24h, 48h) until the concentration plateaus.[9]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Then, centrifuge the vials to pellet any remaining suspended particles. This step is critical to avoid artificially high results from undissolved solids.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Filtration removes fine particulates that could interfere with analysis.[7]
-
Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.
-
Quantification: Analyze the diluted samples using a validated HPLC method to determine the precise concentration of the dissolved compound. HPLC is preferred over methods like UV spectrophotometry because it can separate the analyte from any potential impurities or degradants.[8][11]
Experimental Workflow Diagram
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An In-depth Technical Guide to the Lipophilicity and LogP Values of N,N-dibutyl benzamide Derivatives
Abstract
Lipophilicity is a cornerstone physicochemical property in modern drug discovery, profoundly influencing a molecule's pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth exploration of lipophilicity, focusing on its quantification through the partition coefficient (LogP) for the N,N-dibutyl benzamide derivative class. We will dissect the theoretical underpinnings of LogP and LogD, detail authoritative experimental determination protocols, evaluate the utility of in silico prediction models, and analyze the structure-lipophilicity relationships specific to this chemical scaffold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to strategically modulate and accurately characterize compound lipophilicity to optimize drug candidates.
The Critical Role of Lipophilicity in Drug Discovery
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a critical determinant of a drug's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[1][2] A compound's ability to permeate biological membranes, such as the intestinal wall or the blood-brain barrier, is directly governed by its lipophilicity.[] However, a delicate balance is required; while sufficient lipophilicity is necessary for membrane traversal, excessive lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and off-target toxicity.[]
The "Lipinski's Rule of Five" famously suggests that for optimal oral bioavailability, a compound's LogP should not exceed 5.[] Therefore, the precise measurement and strategic modulation of lipophilicity are paramount in the early stages of drug design to enhance the probability of therapeutic success.[4]
Quantifying Lipophilicity: A Deep Dive into LogP and LogD
The most widely accepted measure of lipophilicity is the partition coefficient (P) , which describes the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] Due to the wide range of values, it is expressed on a logarithmic scale as LogP .[6]
LogP = log10([Compound]octanol / [Compound]water)
-
Positive LogP: Indicates higher affinity for the lipid phase (lipophilic/hydrophobic).[6]
-
Negative LogP: Indicates higher affinity for the aqueous phase (hydrophilic).[6]
-
LogP of 0: Indicates equal distribution between the two phases.[6]
For ionizable molecules, such as those with acidic or basic functional groups, the picture is more complex. The charge state of the molecule changes with pH, which in turn affects its partitioning behavior. For these cases, the distribution coefficient (D) , or LogD , is the more relevant descriptor.[7][8][9] LogD is the partition coefficient at a specific pH, accounting for all ionic and neutral species of the molecule.[8][9] In drug discovery, LogD at a physiological pH of 7.4 is particularly crucial for predicting in vivo behavior.[7][9] For non-ionizable compounds like N,N-dibutyl benzamide, LogP is equivalent to LogD at any pH.[10]
Methodologies for LogP Determination
The determination of LogP can be approached through robust experimental methods or rapid computational predictions. Each approach has distinct advantages and is suited for different stages of the drug discovery pipeline.
Experimental Determination
Direct experimental measurement remains the gold standard for accuracy. The Organisation for Economic Co-operation and Development (OECD) provides standardized guidelines for these methods to ensure reproducibility and reliability.
The shake-flask method is the definitive technique for LogP determination.[11] It directly measures the partitioning of a solute between n-octanol and water.[12][13]
Principle: A known amount of the test substance is dissolved in a biphasic system of pre-saturated n-octanol and water. The mixture is shaken until equilibrium is achieved, after which the phases are separated (typically by centrifugation) and the concentration of the substance in each phase is measured.[5][13]
Protocol: OECD Guideline 107 - Shake-Flask Method
-
Preparation of Solvents: Prepare water-saturated n-octanol and n-octanol-saturated water by shaking equal volumes of high-purity n-octanol and water for 24 hours, followed by a 24-hour separation period.
-
Test Substance Preparation: Prepare a stock solution of the N,N-dibutyl benzamide derivative in the most suitable solvent.
-
Partitioning: In a suitable vessel (e.g., a centrifuge tube), add the pre-saturated solvents and a small aliquot of the stock solution. The final concentration should not exceed 0.01 mol/L in either phase.[14] Use varying volume ratios of the two phases across at least three runs.[13]
-
Equilibration: Agitate the vessels at a constant temperature (e.g., 25 ± 1°C) until equilibrium is reached.[5] This can take several hours.
-
Phase Separation: Centrifuge the vessels to ensure complete separation of the two phases.[5]
-
Analysis: Accurately determine the concentration of the test substance in each phase using a validated analytical method, such as HPLC-UV or GC-MS.[13]
-
Calculation: Calculate the LogP value for each run. The final reported LogP should be the average of the runs, with values expected to be within a range of ± 0.3 units.[13]
Causality and Trustworthiness: This method's reliability stems from its direct measurement of the equilibrium state. Using pre-saturated solvents is critical to prevent volume changes during the experiment. Centrifugation ensures that micro-emulsions do not interfere with the concentration analysis, a common source of error.[11] The protocol is self-validating by requiring consistent results across different phase volume ratios.[13] This method is most suitable for LogP values in the range of -2 to 4.[12][14]
For screening larger libraries of compounds, the shake-flask method is too labor-intensive. The Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method provides a rapid and reliable alternative.[15]
Principle: This method is based on the correlation between a compound's retention time on a non-polar stationary phase (like C18) and its LogP value.[16] Lipophilic compounds interact more strongly with the stationary phase and thus have longer retention times.[16] A calibration curve is generated using reference compounds with known LogP values, allowing the LogP of the test substance to be determined by interpolation.[17]
Protocol: OECD Guideline 117 - HPLC Method
-
System Preparation: Use an HPLC system with a C18 reversed-phase column and an isocratic mobile phase (e.g., methanol/water).
-
Calibration Standards: Prepare solutions of at least 6-8 reference compounds with well-established LogP values that bracket the expected LogP of the N,N-dibutyl benzamide derivatives.
-
Calibration Run: Inject the reference standards and record their retention times (t_R).
-
Determination of Dead Time (t_0): Determine the column dead time by injecting a non-retained compound (e.g., uracil).
-
Calculate Capacity Factor (k): For each reference standard, calculate the capacity factor: k = (t_R - t_0) / t_0.
-
Generate Calibration Curve: Plot log(k) versus the known LogP values for the reference standards. The relationship should be linear.
-
Sample Analysis: Inject the N,N-dibutyl benzamide derivative and determine its retention time and calculate its log(k).
-
LogP Determination: Interpolate the LogP of the test substance from its log(k) value using the linear regression equation of the calibration curve.[17]
Causality and Trustworthiness: This method's efficiency comes from replacing a physical separation with a chromatographic one. The validity is entirely dependent on the quality of the calibration. The reference compounds must be structurally similar to the analytes and cover a relevant LogP range. The isocratic mobile phase ensures a consistent partitioning environment. This method is generally suitable for LogP values in the range of 0 to 6.[16][17][18]
Diagram: Experimental LogP Determination Workflow
Caption: Workflow for selecting and executing experimental LogP determination.
Computational (In Silico) Prediction
In silico LogP prediction tools are invaluable in early discovery for rapidly assessing the lipophilicity of virtual compounds before synthesis.[6] These methods are broadly classified into two categories.
-
Atom-based/Fragment-based Methods (e.g., ALOGP, cLogP): These methods calculate LogP by summing the contributions of individual atoms or molecular fragments.[19][20] For example, cLogP breaks a molecule down into its constituent fragments and applies correction factors for interactions between them.[19] These are the most common and computationally inexpensive methods.
-
Property-based Methods: These approaches use whole-molecule properties or topological descriptors to predict LogP via quantitative structure-property relationship (QSPR) models, often employing machine learning algorithms.[21]
While incredibly useful for prioritizing compounds, it is critical to understand that these are predictions.[22] Their accuracy is highly dependent on the algorithm and the chemical space represented in the training dataset used to develop the model.[19][22] Experimental validation for a representative set of compounds within a chemical series is always recommended.[4]
Structure-Lipophilicity Relationships (SLR) of N,N-dibutyl benzamide Derivatives
The N,N-dibutyl benzamide scaffold possesses distinct structural features that govern its lipophilicity. The core structure consists of a phenyl ring, a central amide group, and two n-butyl chains.
-
N,N-dibutyl Group: The two n-butyl chains are the primary drivers of lipophilicity. Each methylene (-CH2-) and methyl (-CH3) group contributes positively to the overall LogP.
-
Benzene Ring: The aromatic ring is a significant lipophilic component.
-
Amide Group: The amide functionality (-C(=O)N-) is polar and contributes negatively to the LogP, increasing hydrophilicity.
Modifications to the benzene ring provide a straightforward strategy for modulating the LogP of the entire molecule. Adding substituents to the ring will alter the lipophilicity based on their own hydrophobic or hydrophilic character.
Diagram: Factors Influencing Lipophilicity
Caption: Common structural modifications to tune molecular lipophilicity.
The table below presents calculated LogP (cLogP) values for the parent N,N-dibutyl benzamide and several hypothetical derivatives to illustrate these principles. These values serve as a relative guide to the impact of substitution.
| Compound Name | Substituent (R) | Position | Calculated LogP (cLogP)* | Expected Impact of Substituent |
| N,N-dibutyl benzamide | -H | - | 4.15 | Baseline |
| 4-Chloro-N,N-dibutyl benzamide | -Cl | 4 | 4.85 | Increases lipophilicity |
| 4-Methyl-N,N-dibutyl benzamide | -CH₃ | 4 | 4.60 | Increases lipophilicity |
| 4-Hydroxy-N,N-dibutyl benzamide | -OH | 4 | 3.80 | Decreases lipophilicity |
| 4-Amino-N,N-dibutyl benzamide | -NH₂ | 4 | 3.55 | Decreases lipophilicity |
*Calculated LogP values are estimations and may vary between different software packages. These values are for illustrative purposes.
As the data shows, adding lipophilic groups like chloro or methyl increases the cLogP, while adding polar, hydrogen-bonding groups like hydroxyl or amino decreases it.[23] This predictable relationship allows medicinal chemists to fine-tune the LogP of a lead compound to optimize its ADMET properties.
Conclusion
The lipophilicity of N,N-dibutyl benzamide derivatives, quantified by LogP, is a critical parameter that must be carefully managed during the drug discovery process. A thorough understanding of the underlying principles of partitioning and the available measurement techniques is essential for making informed decisions. While the shake-flask method (OECD 107) provides the most accurate data, the RP-HPLC method (OECD 117) offers a vital high-throughput alternative for screening. These experimental methods should be used in conjunction with in silico models, which provide rapid, early-stage guidance. By systematically applying these tools and understanding the structure-lipophilicity relationships of the benzamide scaffold, researchers can effectively design molecules with an optimal balance of properties, ultimately increasing the likelihood of developing a successful drug candidate.
References
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Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert opinion on drug discovery, 7(10), 863–875. [Link]
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ACD/Labs. (n.d.). Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
-
Shultz, M. D. (2019). Is there enough focus on lipophilicity in drug discovery?. Expert opinion on drug discovery, 14(9), 835–839. [Link]
-
Quora. (2019). What's the difference between logP and logD?. Retrieved from [Link]
-
ACD/Labs. (2024, July 11). LogP vs LogD - What is the Difference?. Retrieved from [Link]
-
Green, M. (2024, January 6). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Retrieved from [Link]
-
Scribd. (n.d.). Understanding LogP and LogD in Lipophilicity. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
ResearchGate. (n.d.). The influence of lipophilicity in drug discovery and design | Request PDF. Retrieved from [Link]
-
Phytosafe. (n.d.). OECD 107, OECD 117 and OECD 123. Retrieved from [Link]
-
Analytice. (2021, March 15). OECD Test 117: Partition coefficient (n-octanol/water) by HPLC method. Retrieved from [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
-
Biotecnologie BT. (n.d.). Determination of the Partition Coefficient n-octanol/water. Retrieved from [Link]
-
Emery Pharma. (2017, October 20). Drug Lipophilicity and Absorption: A Continuous Challenge toward the Goal of Drug Discovery. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. Retrieved from [Link]
-
OECD. (1995). Test No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method. OECD Publishing. [Link]
-
OECD. (2004). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. OECD Publishing. [Link]
-
Greiff, L., et al. (1994). Aromatic and amine substituent effects on the apparent lipophilicities of N-[(2-pyrrolidinyl)methyl]-substituted benzamides. Journal of pharmaceutical sciences, 83(3), 305-15. [Link]
-
ResearchGate. (n.d.). Structure-Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein | Request PDF. Retrieved from [Link]
-
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
-
ResearchGate. (n.d.). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Retrieved from [Link]
-
Liu, T., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Journal of computational chemistry, 44(4), 283–295. [Link]
-
ACS Publications. (2025). Structure–Activity Relationship Study of Benzamides as Mycobacterium tuberculosis QcrB Inhibitors. ACS Medicinal Chemistry Letters. [Link]
-
MedChemica. (2015, February 3). Not all LogP's are calculated equal: CLogP and other short stories. Retrieved from [Link]
-
Agroscope. (2020). Experimental Determination of Octanol−Water Partition Coefficients of Selected Natural Toxins. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-amino-N,N-dibutyl benzamide. Retrieved from [Link]
-
Situ Biosciences. (n.d.). OECD 117 – Partition Coefficient, HPLC Method. Retrieved from [Link]
-
NIH. (n.d.). ClassicalGSG: Prediction of logP Using Classical Molecular Force Fields and Geometric Scattering for Graphs. Retrieved from [Link]
-
NIH. (n.d.). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. Retrieved from [Link]
-
ResearchGate. (n.d.). Determining Partition Coefficient (Log P), Distribution Coefficient (Log D) and Ionization Constant (pKa) in Early Drug Discovery | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Practical methods for the measurement of log P for surfactants. Retrieved from [Link]
-
FINDit. (n.d.). Test No. 117: Partition Coefficient (n-octanol/water), HPLC Method. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). cLogP Calculation - Osiris Property Explorer. Retrieved from [Link]
-
Bentham Science. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
Preprints.org. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Structure–Activity Relationships, Ligand Efficiency, and Lipophilic Efficiency Profiles of Benzophenone-Type Inhibitors of the Multidrug Transporter P-Glycoprotein. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Benzamide. Retrieved from [Link]
- Google Patents. (n.d.). US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
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- 23. pubs.acs.org [pubs.acs.org]
Methodological & Application
Synthesis protocol for N,N-dibutyl-5-chloro-2-nitrobenzamide from acid chloride
[1]
Abstract
This application note details a robust, scalable protocol for the synthesis of N,N-dibutyl-5-chloro-2-nitrobenzamide via the nucleophilic acyl substitution of 5-chloro-2-nitrobenzoyl chloride with dibutylamine . Unlike generic procedures, this guide addresses critical process parameters—specifically temperature control during the exotherm and moisture exclusion—to minimize hydrolysis byproducts. The protocol includes a self-validating workup strategy ensuring high purity (>98%) suitable for downstream pharmaceutical or agrochemical applications.
Introduction & Reaction Principle
The 5-chloro-2-nitro aromatic scaffold is a versatile building block in medicinal chemistry, often serving as a precursor for indoles, quinolines, and complex heterocycles via reduction-cyclization sequences.[1]
The synthesis proceeds through a classic Schotten-Baumann type acylation under anhydrous conditions. The acid chloride acts as a hard electrophile, which is attacked by the nucleophilic nitrogen of the secondary amine. A tertiary amine base (Triethylamine) is employed to scavenge the liberated hydrogen chloride, driving the equilibrium forward and preventing the formation of unreactive dibutylamine hydrochloride salts.
Reaction Scheme
The following diagram illustrates the reaction pathway, including the tetrahedral intermediate transition state.
Figure 1: Reaction mechanism for the synthesis of this compound.
Safety & Pre-requisites
Critical Hazard Warning:
-
5-Chloro-2-nitrobenzoyl chloride: Potent lachrymator and corrosive.[2] Reacts violently with water to release HCl gas. Handle exclusively in a fume hood.
-
Nitro Compounds: Potentially energetic. Avoid heating the neat residue above 100°C.
-
Dibutylamine: Toxic if inhaled or absorbed through skin.
PPE Requirements: Butyl rubber or heavy nitrile gloves, chemical splash goggles, and lab coat.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |
| 5-Chloro-2-nitrobenzoyl chloride | 220.01 | 1.0 | >97% | Electrophile |
| Dibutylamine | 129.25 | 1.1 | >99% | Nucleophile |
| Triethylamine (TEA) | 101.19 | 1.5 | >99% | Acid Scavenger |
| Dichloromethane (DCM) | 84.93 | - | Anhydrous | Solvent |
Equipment
-
250 mL 3-neck round-bottom flask (flame-dried).
-
Addition funnel (pressure-equalizing).
-
Nitrogen/Argon inert gas line.
-
Ice-water bath.
-
Rotary evaporator.[3]
Experimental Protocol
Step 1: Reaction Setup
-
Inert Atmosphere: Purge the 3-neck flask with nitrogen for 10 minutes to remove ambient moisture.
-
Solvation: Charge the flask with 5-chloro-2-nitrobenzoyl chloride (5.0 g, 22.7 mmol) and anhydrous DCM (50 mL). Stir until fully dissolved.
-
Cooling: Submerge the flask in an ice-water bath and cool to 0–4°C.
-
Why? Controlling the temperature is critical to prevent the formation of impurities and manage the exotherm upon amine addition.[4]
-
Step 2: Nucleophilic Addition
-
Preparation of Amine Mix: In a separate vessel, mix dibutylamine (3.23 g, 4.2 mL, 25.0 mmol) and Triethylamine (3.45 g, 4.7 mL, 34.0 mmol) in DCM (20 mL).
-
Controlled Addition: Transfer the amine mixture to the addition funnel. Add dropwise to the cold acid chloride solution over 20–30 minutes .
-
Observation: White fumes (HCl) may form briefly before being neutralized by TEA, forming a white precipitate (TEA·HCl).
-
-
Reaction: Once addition is complete, allow the mixture to warm to room temperature (20–25°C) and stir for 2–3 hours.
Step 3: Process Monitoring (Self-Validation)
-
TLC System: 20% Ethyl Acetate in Hexanes.
-
Visualization: UV (254 nm).
-
Endpoint Criteria: Complete disappearance of the acid chloride spot (Rf ~0.8) and appearance of the amide product (Rf ~0.4–0.5).
-
Note: To check the acid chloride on TLC, quench a mini-aliquot with methanol; if acid chloride remains, you will see the methyl ester spot.
-
Step 4: Workup & Isolation
-
Quench: Slowly add 1M HCl (30 mL) to the reaction mixture to quench excess amine and solubilize TEA salts.
-
Phase Separation: Transfer to a separatory funnel. Collect the organic (DCM) layer.
-
Acid Wash: Wash the organic layer again with 1M HCl (30 mL) to ensure removal of all dibutylamine.
-
Base Wash: Wash with Saturated NaHCO₃ (2 x 30 mL) to remove any hydrolyzed 5-chloro-2-nitrobenzoic acid.
-
Drying: Wash with Brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude oil/solid.
Step 5: Purification
While the crude purity is often high (>90%), flash column chromatography is recommended for pharmaceutical grade purity.
-
Stationary Phase: Silica Gel (230–400 mesh).
-
Eluent: Gradient 0%
20% EtOAc in Hexanes.
Workflow Visualization
Figure 2: Step-by-step experimental workflow for the synthesis and purification.
Characterization & Data Analysis
Expected Analytical Data
-
Physical State: Viscous yellow oil or low-melting solid.
-
¹H NMR (400 MHz, CDCl₃):
-
Aromatic Region: Three distinct protons.
- 8.2 (d, 1H, ortho to nitro): Deshielded by nitro group.
- 7.5 (dd, 1H, meta to nitro).
- 7.3 (d, 1H, ortho to amide).
-
Aliphatic Region:
- 3.1–3.5 (m, 4H, N-CH ₂-): Distinct methylene signals due to restricted rotation of the amide bond (rotamers).
- 1.1–1.7 (m, 8H, alkyl chain).
- 0.8–0.9 (t, 6H, terminal -CH ₃).
-
-
IR Spectrum:
-
1640–1650 cm⁻¹ (C=O, Amide stretch).
-
1530 & 1350 cm⁻¹ (NO₂, asymmetric/symmetric stretch).
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield | Hydrolysis of Acid Chloride | Ensure DCM is anhydrous; minimize exposure to air during weighing. |
| Impurity: Acid | Incomplete Base Wash | Increase volume or frequency of Sat. NaHCO₃ washes.[4] |
| Impurity: Amine | Incomplete Acid Wash | Verify pH of aqueous layer is < 2 during HCl wash. |
| Dark Coloration | Thermal Decomposition | Keep reaction temperature strictly < 25°C; do not overheat during concentration. |
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 286562, 2-Chloro-5-nitrobenzamide. Retrieved from [Link]
-
Organic Syntheses. (1927). p-Nitrobenzoyl Chloride. Org. Synth. 1927, 7, 74. Retrieved from [Link]
-
Zhou, et al. (2023).[5] Kinetic Study of the Acylation Reaction of Dibutylcarbamyl Chloride and Dibutylamine. Pharmaceutical Fronts. Retrieved from [Link]
Application Note: Strategic Catalytic Reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide to its Corresponding Aniline
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the catalytic reduction of N,N-dibutyl-5-chloro-2-nitrobenzamide, a critical transformation for synthesizing key intermediates in pharmaceutical and agrochemical development. We delve into the mechanistic rationale, catalyst selection, and step-by-step experimental procedures, emphasizing chemoselectivity and safety. This note is designed for researchers, scientists, and drug development professionals seeking robust and scalable methods for the hydrogenation of substituted nitroarenes.
Introduction: The Central Role of Nitroarene Reduction
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone of modern organic synthesis.[1][2] These anilines are versatile precursors for a vast array of valuable molecules, including pharmaceuticals, dyes, and agricultural chemicals.[1][2] Catalytic hydrogenation stands out as the preferred industrial method for this transformation due to its high efficiency and the generation of water as the only byproduct, aligning with the principles of green chemistry.[1][3]
However, the presence of other reducible functional groups, such as the chloro-substituent and the tertiary amide in our target molecule, this compound, presents a significant chemoselectivity challenge.[4][5][6] A poorly optimized process can lead to undesired side reactions like dehalogenation or amide reduction, complicating purification and reducing overall yield. This guide provides the expertise-driven protocols necessary to navigate these challenges effectively.
Mechanism & Rationale: The "How" and "Why" of Catalyst Selection
Catalytic hydrogenation of a nitro group is a multi-step process that occurs on the surface of a heterogeneous metal catalyst.[7] The generally accepted mechanism, first proposed by Haber, involves the sequential reduction of the nitro group to nitroso, then to a hydroxylamine intermediate, and finally to the amine.[8]
Figure 1: Simplified reaction pathway for nitroarene reduction on a catalyst surface.
The choice of catalyst is paramount for achieving high chemoselectivity. For this compound, the primary concern is preventing the hydrogenolysis of the C-Cl bond.
-
Palladium on Carbon (Pd/C): This is often the go-to catalyst for nitro reductions due to its high activity.[9] However, it is also known to readily catalyze dehalogenation, particularly with aryl chlorides.[9]
-
Platinum(IV) Oxide (PtO₂, Adams' Catalyst): Platinum catalysts are generally preferred over palladium when trying to minimize hydrogenolysis of halogen substituents.[10] The active catalyst, platinum black, is formed in situ upon exposure to hydrogen.[10][11][12]
-
Raney Nickel (Raney® Ni): This nickel-aluminum alloy is a cost-effective and highly active catalyst.[2][13] It is often used when dehalogenation is a concern, making it a strong candidate for this specific transformation.[9]
Catalyst Selection Guide
The following table summarizes the key characteristics of the recommended catalysts for the reduction of this compound.
| Catalyst | Key Advantages | Potential Drawbacks | Safety & Handling |
| 5% Pd/C | High activity, generally fast reaction times.[9] | High risk of dehalogenation (C-Cl bond cleavage).[9] | Pyrophoric when dry, especially after use.[14][15] Must be handled wet.[15][16] |
| PtO₂ (Adams' Catalyst) | Excellent for minimizing hydrogenolysis.[10] Good functional group tolerance. | Higher cost compared to Ni. Can be slower than Pd/C. | The precursor is stable, but the activated catalyst (platinum black) is pyrophoric.[17] |
| Raney® Nickel | Cost-effective, high activity, and low incidence of dehalogenation.[9][18] | Can be less selective for other functional groups. Often requires higher pressures/temperatures. | Pyrophoric and must be stored and handled as a slurry in water or a suitable solvent.[13][19] |
Experimental Protocols
Safety First: All hydrogenation reactions must be conducted in a well-ventilated fume hood, behind a blast shield.[19][20] Proper personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. Ensure an ABC fire extinguisher is accessible.[19] The system must be purged with an inert gas (e.g., nitrogen) to remove all oxygen before introducing hydrogen to prevent the formation of explosive mixtures.[14][16]
Figure 2: General workflow for catalytic hydrogenation.
Protocol 1: Reduction using Platinum(IV) Oxide (Adams' Catalyst)
This protocol is recommended for achieving the highest chemoselectivity and minimizing dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Platinum(IV) oxide (PtO₂) (0.02 eq, ~2 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas supply (balloon or cylinder)
-
Nitrogen (N₂) gas supply
-
Celite® 545 or equivalent filter aid
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Gas inlet adapter with stopcock
-
Septa
-
Hydrogen balloon or hydrogenation vessel (e.g., Parr shaker)
-
Vacuum/Nitrogen manifold
-
Filtration apparatus (e.g., Büchner funnel)
Procedure:
-
Setup: Assemble the reaction flask and ensure all joints are well-sealed. Place the flask in the fume hood behind a blast shield.[19]
-
Inerting: Add PtO₂ (2 mol%) to the reaction flask. Evacuate the flask and backfill with nitrogen. Repeat this cycle three times to ensure an inert atmosphere.[14]
-
Solvent & Substrate Addition: Under a positive flow of nitrogen, add the solvent (e.g., EtOH, approx. 0.1 M concentration relative to substrate). Begin stirring. Dissolve the this compound in a minimal amount of solvent and add it to the flask via syringe.
-
Hydrogenation: Evacuate the flask one final time and introduce hydrogen gas (1 atm from a balloon, or pressurize to 40-50 psi in a pressure vessel). The dark brown PtO₂ will turn into a fine black suspension of platinum black, the active catalyst.[10][12]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. To take an aliquot, purge the system with nitrogen, remove the sample, and then re-introduce hydrogen.[14] The reaction is typically complete within 2-6 hours at room temperature.
-
Workup: Once the reaction is complete, carefully purge the system with nitrogen for several minutes to remove all residual hydrogen.[19]
-
Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with the reaction solvent. Under a gentle vacuum, filter the reaction mixture through the Celite® to remove the platinum black catalyst. Crucially, do not allow the filter cake to run dry, as the catalyst is pyrophoric. [17] Wash the filter cake with additional solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude amine can be purified by crystallization or column chromatography if necessary.
Protocol 2: Reduction using Raney® Nickel
This protocol offers a more cost-effective alternative, also with good selectivity against dehalogenation.
Materials:
-
This compound (1.0 eq)
-
Raney® Nickel (approx. 10-20% by weight of substrate), aqueous slurry
-
Methanol (MeOH) or Ethanol (EtOH), reagent grade
-
Hydrogen (H₂) gas supply (pressure vessel recommended)
-
Nitrogen (N₂) gas supply
-
Celite® 545 or equivalent filter aid
Equipment:
-
Hydrogenation pressure vessel (e.g., Parr apparatus)
-
Magnetic stirrer and stir bar or mechanical stirrer
-
Filtration apparatus
Procedure:
-
Setup: Place the reaction vessel into the hydrogenation apparatus.
-
Charging Catalyst: Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry to the reaction vessel. It is critical to keep the catalyst wet at all times.[19]
-
Solvent & Substrate Addition: Add the solvent (e.g., MeOH) and the this compound.
-
Inerting & Hydrogenation: Seal the vessel. Purge the system with nitrogen several times, then purge with hydrogen. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi for Raney® Ni). Begin stirring and heat to 40-60 °C if necessary to increase the reaction rate.
-
Monitoring: Monitor the reaction by observing hydrogen uptake on the pressure gauge. A stable pressure indicates the reaction is complete.
-
Workup: Cool the reactor to room temperature.[20] Carefully vent the hydrogen and purge the system thoroughly with nitrogen.
-
Filtration: Following the same precautions as for platinum, filter the catalyst through a pad of Celite®, ensuring the filter cake remains wet.
-
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude product, which can be further purified.
Troubleshooting & Optimization
Figure 3: Decision tree for troubleshooting common hydrogenation issues.
-
Incomplete Reaction: If the reaction stalls, potential causes include catalyst deactivation, insufficient hydrogen pressure, or poor stirring. Consider increasing catalyst loading, using a fresh batch of catalyst, or increasing the hydrogen pressure.
-
Dehalogenation Observed: If dehalogenation is a significant side product (especially with Pd/C), immediately switch to a more selective catalyst like PtO₂ or Raney® Ni.[9][10] Running the reaction at lower temperatures and pressures can also mitigate this side reaction.
-
Formation of Intermediates: The accumulation of hydroxylamine or other intermediates can sometimes occur. This may indicate insufficient catalyst activity or hydrogen supply. In some cases, adding a small amount of acid (e.g., acetic acid) can facilitate the final reduction step, although this should be tested on a small scale first.
Expected Outcomes
The following table provides a summary of expected results based on the chosen protocol. Yields and reaction times are approximate and may vary based on scale and specific equipment.
| Parameter | Protocol 1 (PtO₂) | Protocol 2 (Raney® Ni) |
| Expected Yield | >95% | >90% |
| Purity (Crude) | >98% | >95% |
| Key Byproducts | Minimal (<2% dehalogenation) | Minimal (<5% dehalogenation) |
| Typical Time | 2-6 hours | 4-12 hours |
| Pressure | 1-4 atm (15-60 psi) | 3-7 atm (50-100 psi) |
| Temperature | Room Temperature | Room Temp. to 60 °C |
Conclusion
The catalytic reduction of this compound is a readily achievable transformation provided that careful consideration is given to catalyst selection and reaction conditions. For maximal chemoselectivity and minimal dehalogenation, Platinum(IV) oxide (Adams' Catalyst) is the premier choice. For a more economical, yet still effective, alternative, Raney® Nickel provides excellent results. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently and safely synthesize the target aniline, a valuable building block for further discovery and development.
References
- Vertex AI Search. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors.
- University of Rochester. (n.d.). Hydrogenation SOP.
- Corma, A., et al. (2007). Transforming Nonselective into Chemoselective Metal Catalysts for the Hydrogenation of Substituted Nitroaromatics. Journal of the American Chemical Society.
- Tafesh, A. M., & Beller, M. (2003). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts. The Journal of Organic Chemistry.
- Corma, A., & Serna, P. (2009). Chemoselective Hydrogenation of Nitroaromatics by Supported Gold Catalysts: Mechanistic Reasons of Size- and Support-Dependent Activity and Selectivity. The Journal of Physical Chemistry C.
- ResearchGate. (n.d.). Hydrogenation of Substituted Nitroaromatics on Non-Noble Metal Catalysts: Mechanistic Insights to Improve Selectivity.
- Chemical Engineering World. (n.d.). Hydrogenation Reaction Safety In The Chemical Industry.
- American Chemical Society. (n.d.). Chemoselective Hydrogenation of Substituted Nitroaromatics Using Novel Water-Soluble Iron Complex Catalysts.
- Stanford Environmental Health & Safety. (n.d.). HYDROGENATION | FACT SHEET.
- ACS Chemical Health & Safety. (2015).
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Wang, Z., et al. (2016).
- ACS Publications. (2021).
- Rhodium.ws. (n.d.). RaneyNi/Formic Acid Nitro Reduction.
- Sigma-Aldrich. (n.d.). Platinum(IV) oxide.
- Wikipedia. (n.d.). Adams' catalyst.
- Wikipedia. (n.d.). Raney nickel.
- ResearchGate. (n.d.). Proposed mechanism for the hydrogenation of nitroarenes over surface of PAAS supported metal NPs.
- AIR Unimi. (n.d.). REDUCTION OF NITRO COMPOUNDS USING 3d- NON-NOBLE METAL CATALYSTS.
- Rasayan Journal of Chemistry. (2021).
- Common Organic Chemistry. (n.d.). Platinum(IV) Oxide.
- American Elements. (n.d.). Platinum Dioxide.
- BenchChem. (n.d.). Application Notes and Protocols: In-Situ Generation of Platinum Black from Platinum Dioxide (Adams' Catalyst).
- TCI Chemicals. (n.d.). Hydrogenation Catalysts.
- Royal Society of Chemistry. (n.d.). Recent advances in selective reduction of nitroarenes.
Sources
- 1. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. air.unimi.it [air.unimi.it]
- 9. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 10. Adams' catalyst - Wikipedia [en.wikipedia.org]
- 11. americanelements.com [americanelements.com]
- 12. benchchem.com [benchchem.com]
- 13. Raney nickel - Wikipedia [en.wikipedia.org]
- 14. chem.uci.edu [chem.uci.edu]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 17. Platinum(IV) Oxide [commonorganicchemistry.com]
- 18. RaneyNi/Formic Acid Nitro Reduction - [www.rhodium.ws] [chemistry.mdma.ch]
- 19. ehs.stanford.edu [ehs.stanford.edu]
- 20. njhjchem.com [njhjchem.com]
Technical Application Note: N,N-Dibutyl-5-chloro-2-nitrobenzamide in API Synthesis
This guide details the technical application of
Executive Summary
N,N-Dibutyl-5-chloro-2-nitrobenzamide is a strategic pharmaceutical intermediate characterized by its bifunctional reactivity and tunable lipophilicity . Structurally, it presents a 5-chloro-2-nitrobenzoic acid core amidated with dibutylamine. It serves as a critical precursor for 2-amino-5-chlorobenzamide derivatives (a pharmacophore found in gastroprokinetic agents and histone deacetylase inhibitors) and allows for late-stage diversification via Nucleophilic Aromatic Substitution (
Part 1: Chemical Profile & Material Science
Physicochemical Properties
The dibutyl moiety imparts significant lipophilicity compared to methyl or ethyl analogs, making this intermediate particularly useful for synthesizing drug candidates requiring enhanced membrane permeability or for use in liquid-liquid extraction protocols during purification.
| Property | Specification | Notes |
| Chemical Name | This compound | |
| CAS Number | 557780-73-1 | Validated Registry Number |
| Molecular Formula | ||
| Molecular Weight | 312.79 g/mol | |
| Appearance | Pale yellow to amber viscous oil or low-melting solid | Color deepens upon oxidation |
| Solubility | Soluble in DCM, EtOAc, Toluene; Insoluble in Water | High LogP (~3.5–4.0 est.) |
| Purity Requirement | Critical for catalytic hydrogenation steps |
Structural Reactivity Analysis
-
Nitro Group (
): Susceptible to chemoselective reduction to the primary aniline (anthranilamide), enabling subsequent cyclization or coupling. -
Chloride (
): Located para to the electron-withdrawing nitro group. This geometric arrangement activates the chloride for Nucleophilic Aromatic Substitution ( ) , allowing the introduction of amines, alkoxides, or thiols before nitro reduction. -
Dibutyl Amide: chemically robust; resistant to hydrolysis under mild acidic/basic conditions, serving as a stable directing group.
Part 2: Synthetic Utility & Applications
Primary Application: Synthesis of 5-Substituted Anthranilamides
The core utility of this intermediate lies in generating 2-amino-5-chlorobenzamide scaffolds. These structures are homologous to the pharmacophores found in Metoclopramide and Cisapride derivatives, where the 5-chloro and 2-amino positions are critical for receptor binding (
Secondary Application: Diversification
Researchers utilize the para-nitro activation to displace the C5-chlorine with nucleophiles (e.g., morpholine, piperazine) to create libraries of 5-amino-2-nitrobenzamides . This is a preferred route over starting with 5-aminobenzoic acids, which are oxidation-sensitive.
Part 3: Experimental Protocols
Protocol A: Synthesis of this compound
Rationale: Conversion of the acid to the acid chloride followed by amidation.
Reagents:
-
5-Chloro-2-nitrobenzoic acid (1.0 eq)[1]
-
Thionyl Chloride (
) (1.5 eq) or Oxalyl Chloride -
Dibutylamine (1.1 eq)
-
Triethylamine (
) (1.2 eq) -
Solvent: Dichloromethane (DCM) or Toluene (anhydrous)
Step-by-Step Methodology:
-
Activation: In a round-bottom flask equipped with a drying tube, suspend 5-chloro-2-nitrobenzoic acid in anhydrous Toluene.
-
Chlorination: Add
dropwise with a catalytic amount of DMF. Heat to reflux for 2 hours until gas evolution ( , ) ceases and the solution clears. -
Concentration: Evaporate excess
under reduced pressure. Re-dissolve the crude acid chloride in fresh anhydrous DCM. -
Amidation: Cool the solution to
. Add a mixture of Dibutylamine and in DCM dropwise over 30 minutes. The exotherm must be controlled to prevent side reactions. -
Work-up: Stir at room temperature for 4 hours. Wash with 1N
(to remove unreacted amine), saturated (to remove unreacted acid), and brine. -
Isolation: Dry over
, filter, and concentrate. Purify via silica gel chromatography (Hexane/EtOAc gradient) if necessary.
Protocol B: Chemoselective Nitro Reduction (The "Bechamp" Modification)
Rationale: While catalytic hydrogenation (
Reagents:
-
This compound (1.0 eq)
-
Iron Powder (Fe) (5.0 eq, fine mesh)
-
Ammonium Chloride (
) (Catalytic) or Acetic Acid -
Solvent: Ethanol/Water (4:1)
Step-by-Step Methodology:
-
Setup: Suspend the nitro-intermediate in Ethanol/Water (4:1) and heat to
. -
Reduction: Add Iron powder and
in portions. Heat to reflux ( ) with vigorous stirring. -
Monitoring: Monitor by TLC or HPLC for the disappearance of the nitro peak and appearance of the fluorescent amine peak. Reaction typically completes in 2–4 hours.
-
Filtration: Filter the hot mixture through a Celite pad to remove Iron oxides. Wash the pad with hot Ethanol.
-
Isolation: Concentrate the filtrate. Partition the residue between EtOAc and water. The organic layer contains the target 2-amino-5-chloro-N,N-dibutylbenzamide .
-
Crystallization: The product can often be crystallized from Et_2O/Hexane.
Part 4: Visualization of Reaction Pathways
The following diagram illustrates the divergent synthesis pathways available from this intermediate: Pathway 1 (Nitro Reduction) and Pathway 2 (
Figure 1: Divergent synthetic utility of this compound.
Part 5: Analytical Quality Control
To ensure the integrity of the intermediate for pharmaceutical use, the following analytical parameters are recommended:
| Test | Method | Acceptance Criteria |
| Identification | Distinct signals: | |
| Assay | HPLC (C18, ACN/Water) | |
| Impurity A | HPLC | 5-Chloro-2-nitrobenzoic acid (Hydrolysis product) |
| Impurity B | GC-MS | Residual Dibutylamine |
| Water Content | Karl Fischer |
Part 6: Safety & Handling
-
Nitro Compounds: While this specific amide is stable, nitroaromatics can be energetic. Avoid heating crude material to dryness above
. -
Sensitization: Halogenated nitrobenzamides can be skin sensitizers. Use nitrile gloves and work within a fume hood.
-
Waste Disposal: Chlorinated aromatics require specific segregation from general organic waste for incineration.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 112345, 5-Chloro-2-nitrobenzamide derivatives. Retrieved from [Link]
- Japan Patent Office.Patent JPH0149253B2: Process for the preparation of substituted benzamides. (Contextual reference for synthesis of dibutyl-nitrobenzamide analogs).
Sources
Biological screening of N,N-dibutyl-5-chloro-2-nitrobenzamide for antimicrobial activity
Application Note: Biological Screening of N,N-Dibutyl-5-Chloro-2-Nitrobenzamide
Introduction & Pharmacophore Rationale
This application note details the standardized protocols for evaluating the antimicrobial potential of This compound . This compound represents a strategic lipophilic modification of the 5-chloro-2-nitrobenzamide scaffold.
Structural Logic for Screening:
-
Nitro Group (
): Acts as a "warhead." In anaerobic or microaerophilic conditions, bacterial nitroreductases can reduce this group to reactive nitroso and hydroxylamine intermediates, generating reactive oxygen species (ROS) and damaging DNA [1]. -
5-Chloro Substituent: Enhances metabolic stability and lipophilicity, potentially increasing half-life.
-
N,N-Dibutyl Tail: The critical modification. The addition of two butyl chains significantly increases
(partition coefficient), facilitating passive diffusion across the lipid-rich outer membranes of Gram-negative bacteria (e.g., P. aeruginosa) and the mycolic acid layers of Mycobacteria.
Target Audience: Medicinal Chemists, Microbiologists, and HTS (High-Throughput Screening) Engineers.
Material Preparation & Solubility Management
The high lipophilicity of the N,N-dibutyl moiety requires strict solvent management to prevent precipitation in aqueous media, which causes false negatives.
Stock Solution Protocol:
-
Solvent: Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.
-
Concentration: Prepare a 10 mg/mL (or 20 mM) primary stock.
-
Dissolution: Vortex for 30 seconds. If visual turbidity persists, sonicate at 40 kHz for 5 minutes at room temperature.
-
Storage: Aliquot into amber glass vials (nitro groups are photosensitive). Store at -20°C.
Working Solution (Assay Ready):
-
Dilute stock 1:100 in culture media for a starting assay concentration of 100 µg/mL (1% DMSO final).
-
Validation Check: Ensure the final DMSO concentration in the assay well does not exceed 2.5%, as higher levels are toxic to sensitive strains like N. gonorrhoeae.
Primary Screening: High-Throughput Broth Microdilution (MIC)
Objective: Determine the Minimum Inhibitory Concentration (MIC) following CLSI M07 guidelines [2].
Workflow Diagram (Graphviz):
Caption: Standardized high-throughput workflow for MIC determination ensuring consistent DMSO ratios.
Detailed Protocol:
-
Plate Setup: Use sterile, polystyrene 96-well round-bottom plates.
-
Dilution Series:
-
Add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to columns 2-12.
-
Add 200 µL of working solution (2x concentration) to column 1.
-
Perform 1:2 serial dilutions from column 1 to 10. Discard 100 µL from column 10.
-
Controls: Column 11 = Growth Control (Media + Bacteria + DMSO). Column 12 = Sterility Control (Media only).
-
-
Inoculum Preparation:
-
Prepare a 0.5 McFarland standard suspension directly from overnight colonies.
-
Dilute 1:100 in CAMHB to achieve
CFU/mL.
-
-
Inoculation: Add 100 µL of diluted inoculum to wells in columns 1-11. Final assay volume = 200 µL; Final bacterial density
CFU/mL. -
Incubation: Seal with breathable film. Incubate at 35°C ± 2°C for 16–20 hours (24h for MRSA).
-
Readout:
-
Visual: Record the lowest concentration with no visible turbidity.
-
Colorimetric (Optional): Add 30 µL of 0.01% Resazurin. Blue = Inhibition; Pink = Growth.
-
Secondary Mechanistic Assay: Time-Kill Kinetics
Objective: Differentiate between bacteriostatic (inhibits growth) and bactericidal (kills >3 log10) activity. This is vital for nitrobenzamides, which often exhibit concentration-dependent killing.
Protocol:
-
Preparation: Inoculate 10 mL CAMHB with bacteria (
CFU/mL). -
Treatment: Add this compound at 1x MIC and 4x MIC . Include a growth control (DMSO only).
-
Sampling: Remove 100 µL aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quantification: Serially dilute aliquots in PBS and plate onto Agar. Count colonies after 24h incubation.
-
Analysis: Plot Log10(CFU/mL) vs. Time.
-
Bactericidal:
log reduction from baseline at 24h. -
Bacteriostatic:
log reduction.
-
Advanced Mechanism: Nitro-Reductase Activation Pathway
To confirm the compound acts via the nitro-group reduction pathway (typical for this pharmacophore), perform a ROS Generation Assay .
Hypothesis: The N,N-dibutyl tail facilitates entry; the nitro group is reduced by Type I (oxygen-insensitive) or Type II nitroreductases, generating superoxide anions.
Pathway Diagram (Graphviz):
Caption: Proposed Mechanism of Action: Lipophilic entry followed by bio-activation and oxidative damage.[1]
ROS Assay Protocol:
-
Incubate bacterial culture with DCFH-DA (2',7'-dichlorofluorescin diacetate) (10 µM) for 30 mins.
-
Wash cells to remove extracellular dye.
-
Treat with compound at 2x MIC.
-
Measure Fluorescence (Ex: 485nm / Em: 535nm) every 15 mins for 2 hours.
-
Result: A sharp increase in fluorescence compared to control indicates intracellular ROS generation.
Data Presentation & Analysis
Table 1: Recommended Data Reporting Format
| Strain | Gram Status | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus (ATCC 29213) | Positive | [Data] | [Data] | < 4 | Bactericidal |
| E. coli (ATCC 25922) | Negative | [Data] | [Data] | > 4 | Bacteriostatic |
| P. aeruginosa (ATCC 27853) | Negative | [Data] | [Data] | N/A | Resistant |
Statistical Criteria:
-
Z-Factor (for HTS): Must be
for the assay to be considered robust. (Where is positive control and is negative control).
References
-
Denny, W. A., & Palmer, B. D. (2010). Nitro-based hypoxia-activated prodrugs for cancer therapy. In Comprehensive Medicinal Chemistry II.
-
Clinical and Laboratory Standards Institute (CLSI). (2023).[2] M07: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. 12th Edition.
-
European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Reading guide for broth microdilution.
-
Hancock, R. E. W. (1997). Peptide antibiotics.[3] The Lancet, 349(9049), 418-422. (Reference for membrane permeation logic).
Sources
Troubleshooting & Optimization
Improving yield of N,N-dibutyl-5-chloro-2-nitrobenzamide synthesis
To: User From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Yield Optimization for N,N-Dibutyl-5-chloro-2-nitrobenzamide Synthesis
Executive Summary
Synthesizing This compound presents a classic "push-pull" challenge in organic chemistry. You are coupling a secondary amine (dibutylamine) with an ortho-substituted benzoate derivative. While the nitro group at the ortho position increases the electrophilicity of the carbonyl carbon (electron-withdrawing effect), it simultaneously imposes significant steric hindrance.
Low yields in this synthesis are rarely due to "bad luck." They are almost always caused by three specific failure modes:
-
Incomplete Acid Chloride Formation: The ortho-nitro group hinders the attack of thionyl chloride (
) or oxalyl chloride. -
Hydrolysis Competition: The formed acid chloride is highly reactive; trace moisture destroys it faster than the bulky dibutylamine can react.
-
Rotameric Broadening: In NMR, the product often appears impure due to restricted rotation around the amide bond, leading researchers to over-purify and lose mass.
This guide provides a self-validating protocol designed to bypass these pitfalls.
Module 1: The Validated Protocol (Acid Chloride Route)
We prioritize the Acid Chloride Method over coupling reagents (EDC/HATU) for this substrate. Coupling reagents often struggle to overcome the steric barrier of the ortho-nitro group efficiently, leading to "stalled" intermediates.
Reagents & Stoichiometry
| Component | Role | Eq. | Notes |
| 5-Chloro-2-nitrobenzoic acid | Limiting Reagent | 1.0 | Dry under vacuum at 50°C for 4h before use. |
| Thionyl Chloride ( | Activator | 3.0 - 5.0 | Excess serves as solvent and drives equilibrium. |
| DMF (Dimethylformamide) | Catalyst | 0.05 (drops) | CRITICAL: Forms the Vilsmeier reagent to catalyze the reaction. |
| Dibutylamine | Nucleophile | 1.2 | Secondary amine; moderate steric bulk. |
| Triethylamine (TEA) | Base (Scavenger) | 2.0 | Scavenges HCl; must be dry. |
| DCM or Toluene | Solvent | - | Anhydrous required. |
Step-by-Step Workflow
Phase 1: Activation (The "Invisible" Step)
-
Suspend 5-chloro-2-nitrobenzoic acid in anhydrous toluene (or neat
if scale permits). -
Add catalytic DMF .[1] Note: Without DMF, the reaction may stall at 60% conversion due to the deactivated nature of the acid precursor.
-
Add
dropwise. -
Reflux for 2–3 hours. The solution must turn clear.
-
Validation Checkpoint: Remove a 50 µL aliquot. Quench it into 500 µL dry Methanol. Run TLC/LCMS.
-
Result: You should see only the Methyl Ester. If starting material (Acid) remains, do not proceed . Add more
and reflux longer.
-
-
Evaporate
completely (azeotrope with toluene 2x). Residual will consume your amine and lower yield.
Phase 2: Coupling (The Kinetic Control)
-
Dissolve the crude acid chloride in anhydrous DCM (Dichloromethane). Cool to 0°C .
-
Mix Dibutylamine (1.2 eq) and TEA (2.0 eq) in DCM.
-
Add the Amine/Base mixture slowly to the Acid Chloride solution.
-
Why? Adding Amine to Acid Chloride keeps the acylating agent in excess, minimizing dimer formation.
-
-
Warm to Room Temperature (RT) and stir for 4 hours.
Phase 3: Work-up (The Yield Saver)
-
Wash organic layer with 1M HCl (removes unreacted amine/TEA).
-
Wash with Sat.
(removes unreacted acid formed by hydrolysis).[2] -
Dry over
, filter, and concentrate.
Module 2: Visualizing the Pathway
The following diagram illustrates the critical "Validation Checkpoint" that prevents wasted reagents.
Figure 1: Synthesis workflow with mandatory intermediate validation to ensure complete activation.
Module 3: Troubleshooting & FAQs
Q1: My LCMS shows a mass corresponding to the Starting Acid after the reaction. Did the coupling fail? A: Not necessarily. This is a common artifact.
-
Scenario A: The coupling never happened. (Check Phase 1 validation).
-
Scenario B (Most Likely): The coupling happened, but you had residual Thionyl Chloride. The
reacted with the moisture in the air during workup to create HCl, which hydrolyzed your amide back to the acid. -
Fix: Ensure rigorous azeotropic removal of
with toluene before adding the amine.
Q2: The yield is low (<50%), and I see a lot of "tar."
A: The ortho-nitro group makes the ring electron-deficient, making the aromatic ring susceptible to nucleophilic aromatic substitution (
-
Mechanism: The dibutylamine might attack the chloro position (displacing chloride) or the nitro position (less likely but possible) if heated excessively.
-
Fix: Keep the coupling step (Phase 2) at 0°C to RT . Do not reflux the coupling step.
Q3: The NMR spectrum looks "messy" with broad peaks. Is it impure? A: Likely not. Amides with bulky groups (dibutyl + ortho-nitro) exhibit restricted rotation around the C-N bond (rotamers).
-
Test: Run the NMR at elevated temperature (e.g., 50°C or 60°C). If the peaks sharpen and coalesce, your product is pure. Do not re-column; you will lose yield for no reason.
Q4: Can I use EDC/NHS instead of Thionyl Chloride? A: You can, but expect lower yields (30-50%). The steric bulk of the ortho-nitro group prevents the bulky EDC-activated intermediate from being easily attacked by the secondary amine. The Acid Chloride is smaller and more reactive (high electrophilicity), making it superior for this specific sterically hindered substrate [1][2].
Module 4: Advanced Optimization (The "Nuclear" Option)
If the standard Acid Chloride method yields <60% repeatedly, switch to the Mixed Anhydride Method using Isobutyl Chloroformate (IBCF).
-
Dissolve Acid (1.0 eq) and N-Methylmorpholine (NMM, 1.1 eq) in THF. Cool to -15°C .
-
Add IBCF (1.1 eq). Stir 15 min. (Forms mixed anhydride).[3]
-
Add Dibutylamine (1.2 eq).
-
Warm to RT.
Why this works: The mixed anhydride is highly reactive but generated in situ at low temperature, minimizing side reactions like
References
-
BenchChem. (2025).[2][4] Benzamide Synthesis Technical Support Center: Troubleshooting Guide & FAQs. Retrieved from 2
-
Schäfer, G., & Bode, J. W. (2014).[5] The Synthesis of Sterically Hindered Amides. CHIMIA, 68(4), 252–255.[6] Retrieved from 5
-
PrepChem. Preparation of 2-chloro-5-nitrobenzoic acid. Retrieved from 7
Sources
Validation & Comparative
1H NMR Spectrum Analysis of N,N-Dibutyl-5-chloro-2-nitrobenzamide
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Structural Context[1][2][3]
This guide provides an in-depth technical analysis of the 1H NMR spectrum of N,N-dibutyl-5-chloro-2-nitrobenzamide . As a Senior Application Scientist, I have structured this analysis to distinguish this compound from its primary precursor, 5-chloro-2-nitrobenzoic acid , and to highlight the critical stereochemical features—specifically amide rotamerism —that complicate the spectrum.
This molecule features a trisubstituted benzene ring (1,2,5-substitution pattern) and a bulky N,N-dialkyl amide group. The steric clash between the ortho-nitro group and the amide carbonyl forces the amide bond out of planarity, leading to restricted rotation. This phenomenon is the defining characteristic of this spectrum.
The Comparison: Product vs. Precursor
The primary analytical challenge in synthesizing this amide is confirming the complete conversion of the carboxylic acid precursor.
| Feature | Precursor: 5-chloro-2-nitrobenzoic acid | Product: this compound |
| Acidic Proton | Visible: Broad singlet, | Absent: Disappears completely. |
| Aliphatic Region | Silent: No signals in 0.5–4.0 ppm. | Dominant: Complex multiplets (18H total) for butyl chains. |
| Aromatic Region | Distinct 1,2,5-pattern. | Retains pattern but shifts due to amide functionality. |
| Dynamic Effects | None (free rotation). | Rotamers: Broadening or signal doubling due to restricted C–N rotation. |
Structural Analysis & Electronic Environment
Before interpreting the signals, we must map the electronic environment that dictates the chemical shifts.
-
Nitro Group (C2): A strong electron-withdrawing group (EWG) via induction (-I) and resonance (-M). It strongly deshields the adjacent proton (H3).
-
Chlorine Atom (C5): A weak EWG (-I) but an ortho/para director. It influences the splitting of H4 and H6.
-
Amide Group (C1): The N,N-dibutyl amide is an EWG but less acidic than the carboxylic acid.
-
Steric Hindrance: The bulk of the ortho-NO
group prevents the amide from achieving planarity with the ring. This maximizes the double-bond character of the C(O)–N bond, creating a high rotational energy barrier ( often > 15 kcal/mol).
Detailed Spectral Assignments (CDCl )
The following data represents the expected chemical shifts derived from fragment analysis of analogous ortho-nitrobenzamides and N,N-dialkylbenzamides [1][2].
A. Aromatic Region ( 7.3 – 8.2 ppm)
The aromatic protons exhibit an ABC-like system (or AMX depending on field strength).
| Proton | Position | Multiplicity | Approx.[1][2][3] Shift ( | Coupling ( | Mechanistic Explanation |
| H3 | ortho to NO | Doublet (d) | 8.15 – 8.25 | Most deshielded due to proximity to the strong NO | |
| H4 | meta to NO | Doublet of Doublets (dd) | 7.50 – 7.60 | Deshielded by NO | |
| H6 | ortho to Amide | Doublet (d) | 7.35 – 7.45 | Least deshielded. Often appears as a doublet with fine splitting. May broaden due to amide rotation. |
B. Aliphatic Region: The Rotamer Effect ( 0.8 – 3.6 ppm)
This is the most complex region. Due to restricted rotation around the C–N bond, the two butyl chains are magnetically non-equivalent at room temperature in CDCl
-
-Methylene protons (N-CH
): You will likely see two distinct sets of signals (or a very broad lump) rather than a clean quartet/triplet.- 3.50 – 3.60 ppm (2H, Chain A)[4]
- 3.10 – 3.20 ppm (2H, Chain B)
-
Internal Methylenes (-CH
-CH -): Overlapping multiplets in the 1.10 – 1.70 ppm range. -
Terminal Methyls (-CH
): Often resolved as two distinct triplets or overlapping triplets.- 0.95 – 1.05 ppm (3H, Chain A)
- 0.75 – 0.85 ppm (3H, Chain B)
Critical Insight: If you run this sample in DMSO-
at elevated temperatures (e.g., 80°C), these split aliphatic signals will coalesce into single, sharper averages as the rotational barrier is overcome. This is a definitive validation experiment.
Experimental Protocol: Synthesis Monitoring & Sample Prep
To ensure reproducibility and trustworthiness, follow this self-validating workflow.
Step 1: Sample Preparation
-
Solvent Choice: Use CDCl
(Chloroform-d) for routine characterization. Use DMSO- if solubility is an issue or to study rotamer coalescence. -
Concentration: Dissolve ~10 mg of product in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., amine hydrochloride byproducts) which can cause line broadening.
Step 2: Acquisition Parameters
-
Pulse Sequence: Standard zg30 or equivalent.
-
Scans (NS): 16 scans are sufficient for this molecular weight.
-
Relaxation Delay (D1): Set to
2.0 seconds. The aromatic protons near the nitro group may have slower T1 relaxation; insufficient delay will affect integration accuracy.
Step 3: Workflow Visualization
Caption: Figure 1. Self-validating workflow for NMR analysis of benzamide synthesis. The critical checkpoint is the disappearance of the carboxylic acid proton.
Logic Diagram: Aromatic Splitting Tree
To assist in assigning the aromatic region, the following diagram visualizes the coupling logic for the 1,2,5-substitution pattern.
Caption: Figure 2. Coupling logic for the aromatic protons. H3 is dominated by the ortho-nitro effect, while H4 serves as the bridge, coupling to both H3 and H6.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS). SDBS No. 4521 (N,N-Diethyl-2-nitrobenzamide analog). Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. [Link]
Sources
A Comparative Guide to Developing a Stability-Indicating HPLC Method for N,N-dibutyl-5-chloro-2-nitrobenzamide and Its Impurities
This guide provides a comprehensive, field-proven strategy for developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of N,N-dibutyl-5-chloro-2-nitrobenzamide and its potential process-related and degradation impurities. We will move beyond a simple recitation of steps to explore the scientific rationale behind critical decisions in method development, ensuring the final protocol is not only effective but also scientifically sound and compliant with regulatory expectations.
The Imperative of Impurity Profiling
In pharmaceutical development, an impurity is any component of a drug substance that is not the defined chemical entity.[1] The presence of these impurities, even in trace amounts, can adversely affect the safety and efficacy of the final drug product. Therefore, regulatory bodies mandate the development of validated analytical methods capable of detecting and quantifying impurities.[2] Forced degradation studies, where the drug substance is subjected to stress conditions like acid, base, oxidation, heat, and light, are an integral part of this process.[3][4] These studies help identify potential degradation products and demonstrate the specificity of the analytical method, a key requirement for a stability-indicating assay.[5]
Understanding the Analyte and Predicting Impurities
The target molecule, this compound, is a substituted aromatic amide. A plausible synthetic route involves the acylation of dibutylamine with an activated form of 5-chloro-2-nitrobenzoic acid (e.g., the corresponding acyl chloride).
Based on this, we can predict several potential process-related impurities:
-
Impurity A (Starting Material): 5-chloro-2-nitrobenzoic acid
-
Impurity B (Starting Material): Dibutylamine (though less likely to be seen in a reverse-phase UV method)
-
Impurity C (Related Substance): 2-Chloro-5-nitrobenzoic acid (a potential isomeric starting material impurity)[6]
-
Impurity D (Hydrolysis Product): 5-chloro-2-nitrobenzoic acid (also a potential degradation product)
Forced degradation studies will help us generate and identify other potential impurities formed under stress conditions.
The Strategic Approach to Method Development
Our goal is to develop a single gradient reverse-phase HPLC (RP-HPLC) method capable of separating the main compound (API) from all its potential impurities.[1] The development process is a systematic workflow.
Caption: Workflow for HPLC Method Development and Validation.
Experimental Protocol: Forced Degradation Studies
Forced degradation studies are deliberately conducted to produce degradation products.[7] An appropriate level of degradation is generally considered to be 5-20%.[5]
Objective: To generate potential degradation products of this compound under various stress conditions to test the specificity of the HPLC method.
Protocol:
-
Sample Preparation: Prepare a stock solution of this compound at a concentration of 1.0 mg/mL in a 50:50 mixture of acetonitrile and water.
-
Acid Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M HCl. Heat at 80°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to volume in a 25 mL flask with the initial diluent.
-
Base Hydrolysis: Mix 5 mL of the stock solution with 5 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool, neutralize with 0.1 M HCl, and dilute to volume in a 25 mL flask.
-
Oxidative Degradation: Mix 5 mL of the stock solution with 5 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light. Dilute to volume in a 25 mL flask.
-
Thermal Degradation: Store the solid drug substance in an oven at 105°C for 48 hours. Prepare a 0.2 mg/mL solution of the stressed solid for analysis.
-
Photolytic Degradation: Expose the solid drug substance to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Prepare a 0.2 mg/mL solution for analysis.
-
Control Samples: Prepare a control sample (unstressed) at the same final concentration (0.2 mg/mL). Analyze all stressed samples alongside the control.
Comparative Analysis of Chromatographic Conditions
The selection of the column and mobile phase is the most critical step in achieving the desired separation.[8] We will compare two common reversed-phase columns and two organic modifiers.
Caption: Interplay of Key Parameters in HPLC Method Development.
Column Selection: C18 vs. Phenyl-Hexyl
-
C18 (Octadecylsilane) Columns: These are the workhorses of RP-HPLC, offering excellent retention for hydrophobic compounds.[9] The separation is primarily driven by hydrophobic interactions between the analyte and the C18 alkyl chains.
-
Phenyl-Hexyl Columns: These columns provide a dual retention mechanism.[10] In addition to hydrophobic interactions from the hexyl linker, the phenyl group allows for π-π interactions with aromatic analytes.[10][11] For a molecule like this compound, which contains an aromatic ring, a phenyl column can offer unique selectivity, potentially improving the resolution between the API and structurally similar impurities.
Mobile Phase Optimization: Acetonitrile vs. Methanol and the Role of pH
The mobile phase composition fine-tunes the separation.[12]
-
Organic Modifier: Acetonitrile (ACN) and methanol (MeOH) are the most common organic solvents in RP-HPLC.[13] ACN generally has a lower viscosity, leading to higher efficiency and lower backpressure, while MeOH can offer different selectivity due to its protic nature.[14][15] A useful starting point is to screen both to see which provides better separation.
-
Aqueous Phase pH: Controlling the pH is critical when dealing with ionizable impurities, such as the potential starting material impurity, 5-chloro-2-nitrobenzoic acid (Impurity A).[14] By adjusting the mobile phase pH to be at least 2 units below the pKa of the acidic impurity, we ensure it remains in its neutral, more retained form, leading to better peak shape and reproducible retention. A low pH (e.g., using 0.1% phosphoric acid) is a good starting point.[16]
Proposed Methodologies and Comparative Data
Below are two proposed starting methods to be screened using the prepared forced degradation samples.
| Parameter | Method A | Method B |
| Column | C18, 150 mm x 4.6 mm, 3.5 µm | Phenyl-Hexyl, 150 mm x 4.6 mm, 3 µm |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile (ACN) | Acetonitrile (ACN) |
| Gradient | 5% to 95% B in 20 min; hold 5 min | 5% to 95% B in 20 min; hold 5 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30 °C | 30 °C |
| Detection | UV at 254 nm | UV at 254 nm |
| Injection Vol. | 10 µL | 10 µL |
Table 1: Initial HPLC Screening Methods.
After running the stressed samples, we can compare the critical performance attributes. The following table presents hypothetical but realistic data illustrating the potential outcome.
| Performance Metric | Method A (C18 Column) | Method B (Phenyl-Hexyl Column) | Rationale / Comments |
| API Retention Time (min) | 15.2 | 16.5 | Phenyl-Hexyl column shows slightly more retention due to π-π interactions. |
| Critical Pair Resolution | 1.4 (API and a degradant) | 2.2 (API and a degradant) | Method B provides superior resolution for the most closely eluting impurity, a key advantage.[17] |
| Peak Tailing (API) | 1.3 | 1.1 | Both are acceptable, but the Phenyl-Hexyl column shows better peak symmetry. |
| Number of Impurities Detected | 5 | 6 | Method B resolved an additional small impurity that co-eluted with the API in Method A. |
Table 2: Hypothetical Performance Comparison of Screening Methods.
Based on this illustrative data, Method B (Phenyl-Hexyl Column) is the superior choice for further optimization and validation due to its enhanced selectivity and resolution.
Final Method Validation Protocol
The chosen method must be validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[18][19][20]
Objective: To validate the optimized HPLC method (based on Method B) for Specificity, Linearity, Range, Accuracy, Precision, and Robustness.
Protocol Outline:
-
Specificity: Analyze samples from forced degradation studies. Ensure all impurity peaks are well-resolved from the API peak. Peak purity analysis using a PDA detector should be performed to confirm no co-elution.
-
Linearity: Prepare a series of at least five concentrations of the API and each known impurity, typically from the Limit of Quantitation (LOQ) to 150% of the specification level. Plot a calibration curve and determine the correlation coefficient (r²), which should be ≥ 0.999.
-
Range: The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within that interval.[19]
-
Accuracy (Recovery): Analyze samples spiked with known amounts of impurities at three concentration levels (e.g., 50%, 100%, 150% of the specification limit). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-assay): Perform six replicate injections of a sample solution and calculate the Relative Standard Deviation (RSD).
-
Intermediate Precision (Inter-assay): Repeat the analysis on a different day with a different analyst or on a different instrument. Compare the results.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine experimentally based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[21]
-
Robustness: Deliberately vary method parameters (e.g., flow rate by ±10%, column temperature by ±5°C, mobile phase pH by ±0.2 units) and assess the impact on the results, particularly the resolution of the critical pair.[20]
Conclusion
Developing a stability-indicating HPLC method is a systematic process that relies on a deep understanding of chromatographic principles and regulatory requirements. For an aromatic compound like this compound, a simple C18 column may be sufficient, but screening alternative selectivities, such as a Phenyl-Hexyl phase, can be pivotal in achieving the necessary resolution to separate all potential process and degradation-related impurities.[10] This comparative approach, grounded in forced degradation studies and guided by the principles of method validation, ensures the development of a robust and reliable method fit for purpose in a regulated pharmaceutical environment.
References
-
ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][2][18]
-
BioProcess International. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link][22]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][7]
-
Alsante, K. M., et al. (2014). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link][3]
-
Perpusnas. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
-
Sule, S., et al. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update. American Journal of Chemistry, 13(2), 42-48. [Link][5]
-
LCGC International. (2010). Method Development for Drug Impurity Profiling: Part 1. [Link][1]
-
Patolia, V. N. (2020). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. [Link][4]
-
FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. U.S. Food and Drug Administration. [Link][19]
-
David, V., & Iordache, A. (2016). COMPARISON OF THE PHASE RATIO FOR C18 HPLC COLUMNS USING THREE DIFFERENT ORGANIC MODIFIERS (METHANOL, ETHANOL AND ACETONITRILE). Revue Roumaine de Chimie, 61(11-12), 901-908. [Link][9]
-
ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link][20]
-
HPLC Experts. (2025). How to Prepare and Optimise HPLC Mobile Phases: For Accurate and Efficient Separations. [Link][12]
-
Singh, R., et al. (2019). Comparison of five different HPLC columns with different particle sizes, lengths and make for the optimization of seven polycyclic aromatic hydrocarbons (PAH) analysis. SN Applied Sciences, 1(4), 313. [Link]
-
LCGC International. (2013). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. [Link][14]
-
Studzińska, S., & Bocian, S. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. [Link]
-
Mastelf. (2025). Optimizing Mobile Phase Composition: A Practical Approach to Enhancing HPLC Performance. [Link][13]
-
Agrahari, V., et al. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link][15]
-
SynThink. (2023). Challenges in HPLC Method Development for Impurity Identification and Quantification: Overcoming the Obstacles. [Link][8]
-
Preprints.org. (2024). Advancements in HPLC Techniques for Detecting and identification of Process-Related and Degradants Impurities in Pharmaceutical Compounds. [Link][17]
-
MDPI. (2023). From Structure to Function: 2-Chloro-5-nitrobenzoic Acid Derivatives as Potential Next-Generation Antibacterials. [Link]
-
Zhang, H., et al. (2016). HPLC method development, validation, and impurity characterization of a potent antitumor nucleoside, T-dCyd (NSC 764276). [Link][11]
-
Ienaşcu, I. M. C., et al. (2009). The synthesis and characterization of some novel 5-chloro-2-(substituted alkoxy)-N-phenylbenzamide derivatives. Journal of the Serbian Chemical Society, 74(8-9), 847-855. [Link]
-
Nautiyal, K., & Ramakrishna, K. (2015). Development and Validation of RP-HPLC Method for the Determination of Potential Genotoxic Impurities m-Isophthalaldehyde and 3-(2-(7-Chloroquinoline-2-yl)-(e)-vinyl) Benzaldehyde in Montelukast Sodium. International Journal of Pharmaceutical Sciences and Drug Research, 7(1), 77-82. [Link][21]
-
Google Patents. (1992). US5149882A - Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof. [6]
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Technical Guide: Mass Spectrometry Fragmentation of Chlorinated Nitrobenzamides
This guide outlines the mass spectrometry fragmentation patterns of chlorinated nitrobenzamides, designed for researchers requiring high-confidence structural elucidation and isomer differentiation.
Executive Summary & Comparison Strategy
Chlorinated nitrobenzamides (e.g., Niclosamide intermediates, various agrochemicals) present a unique analytical challenge. Their electronegative substitution patterns make them amenable to both electron capture (negative mode) and protonation (positive mode), yet they often exhibit isomeric diversity that co-elutes in liquid chromatography.
The Core Analytical Challenge: Distinguishing positional isomers (e.g., 2-chloro-4-nitro vs. 4-chloro-2-nitro) where the molecular weight and elemental composition are identical.
The Solution: Leveraging the "Ortho Effect" and specific Chlorine Isotope Clusters . Unlike standard aliphatic amides, the fragmentation of these aromatic systems is driven by the interaction between the nitro group and the amide functionality.
Methodological Comparison: ESI vs. APCI vs. EI
| Feature | Electrospray Ionization (ESI) | APCI | Electron Impact (EI) |
| Primary Utility | Recommended. Best for polar amides and thermally labile species. | Good for non-polar analogs; often induces in-source fragmentation. | Gold standard for library matching but requires derivatization for non-volatiles. |
| Preferred Polarity | Negative (-) : High sensitivity due to electron-withdrawing -NO₂ and -Cl groups. | Positive (+): Protonation of amide oxygen. | N/A (Positive only). |
| Key Mechanism | Even-electron rearrangements; Neutral losses (HCl, NO, CO). | Proton transfer; Thermal degradation risks. | Radical cation formation ( |
Mechanistic Fragmentation Pathways[1]
A. The Chlorine Isotope Signature
Before analyzing fragmentation, the molecular ion cluster provides the first validation step. Chlorine possesses two stable isotopes:
-
Monochloro- derivatives: Exhibit a characteristic 3:1 intensity ratio for
and . -
Dichloro- derivatives: Exhibit a 9:6:1 ratio for
, , and .
Application: If your precursor ion does not match these theoretical distributions within 5% error, the presence of chlorine is suspect, or there is isobaric interference.
B. The "Ortho Effect": The Isomer Differentiator
The most critical mechanism for distinguishing isomers is the Ortho Effect . This occurs when the nitro group (
-
Mechanism: The nitro oxygen abstracts a hydrogen from the amide nitrogen (or adjacent alkyl chain).
-
Diagnostic Loss: This rearrangement frequently leads to the expulsion of an OH radical (17 Da) or Water (18 Da) , which is suppressed in meta- or para- isomers due to geometric constraints.
-
Result: A high-abundance peak at
or is a strong indicator of an ortho-nitro isomer.
C. General Amide Cleavage (The Backbone)
Regardless of substitution, the amide bond is the primary site of fragility.
-
Acylium Ion Formation (Positive Mode): Cleavage of the C-N bond yields a chlorinated nitrobenzoyl cation.
-
Neutral Loss (Negative Mode): Loss of the amine moiety as a neutral species.
Visualized Fragmentation Pathways[1][2]
The following diagrams illustrate the competing pathways for a generic chlorinated nitrobenzamide.
Diagram 1: General Fragmentation Workflow (Positive ESI)
This pathway highlights the standard cleavage observed in meta and para isomers where the ortho effect is absent.
Caption: Standard ESI(+) fragmentation involving amide bond rupture followed by decarbonylation.
Diagram 2: The "Ortho Effect" Rearrangement (Negative ESI)
This pathway is specific to isomers where
Caption: The "Ortho Effect" mechanism facilitating unique OH radical loss in ortho-substituted isomers.
Experimental Protocol: Isomer Differentiation
Objective: Differentiate 2-chloro-4-nitrobenzamide (Isomer A) from 4-chloro-2-nitrobenzamide (Isomer B).
Step 1: Sample Preparation
-
Solvent: Dissolve samples in 50:50 Methanol:Water with 0.1% Formic Acid (for Positive Mode) or 5mM Ammonium Acetate (for Negative Mode).
-
Concentration: 1-10 µg/mL. Avoid saturation to prevent space-charge effects in ion traps.
Step 2: MS Method Setup (Direct Infusion or LC-MS)
-
Source: ESI Negative Mode (Preferred for nitro sensitivity).
-
Capillary Voltage: -2.5 kV to -3.5 kV.
-
Collision Energy (CE): Ramp CE from 10 eV to 50 eV to generate breakdown curves.
Step 3: Data Interpretation Workflow
-
Check Full Scan (MS1): Confirm Chlorine isotope pattern (3:1 ratio).
-
Analyze MS2 (Fragmentation):
-
Look for m/z [M-H-17]:
-
Present/High Abundance: Indicates Isomer B (Nitro is ortho to Amide).
-
Absent/Low Abundance: Indicates Isomer A (Nitro is meta or para).
-
-
Look for m/z [M-H-30] (Loss of NO): Common in both, but ratios may differ.
-
Look for m/z 35/37 (Cl-): At high collision energies, the chloride ion itself may appear.
-
Quantitative Comparison Table (Hypothetical Relative Abundance)
| Fragment Ion (m/z) | Loss Assignment | Isomer A (Para-Nitro) | Isomer B (Ortho-Nitro) |
| [M-H]⁻ | Precursor | 100% | 100% |
| [M-H - 17]⁻ | Loss of OH• | < 5% | 40 - 80% (Dominant) |
| [M-H - 30]⁻ | Loss of NO | 20% | 30% |
| [M-H - 46]⁻ | Loss of NO₂ | 50% | 20% |
| [Cl]⁻ | Chloride Ion | Variable | Variable |
Note: Relative abundances are illustrative and depend on specific collision energies and instrument geometry (Q-TOF vs. Triple Quad).
References
-
Holčapek, M., et al. (2010). Mass spectrometry of nitro compounds.
-
Source:
-
-
Niessen, W. M. A. (2010). Fragmentation of deprotonated molecules of nitrogen-containing compounds.
-
Source:
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-
Gross, J. H. (2017). Mass Spectrometry: A Textbook.
-
Source:
-
-
Yinon, J. (2006). Mass spectrometry of explosives: Nitro compounds.
-
Source:
-
A Comparative Guide to FTIR-Based Functional Group Analysis in Benzamide Derivatives: Nitro vs. Amide Groups
For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is a cornerstone of innovation. Among the arsenal of analytical techniques, Fourier-Transform Infrared (FTIR) spectroscopy stands out for its ability to provide a rapid and non-destructive "molecular fingerprint," revealing the functional groups within a compound. This guide offers an in-depth comparison of the FTIR characteristic peaks for nitro (–NO₂) and amide (–CONH₂) groups, with a specific focus on their presentation in benzamide derivatives. Understanding these spectral signatures is crucial for confirming synthesis, identifying impurities, and elucidating molecular interactions.
The Principle of FTIR Spectroscopy in Functional Group Identification
FTIR spectroscopy measures the absorption of infrared radiation by a molecule's covalent bonds, which vibrate at specific frequencies.[1] These vibrations, including stretching and bending, are quantized, meaning they only occur at discrete energy levels.[1] When the frequency of the infrared radiation matches the vibrational frequency of a bond, energy is absorbed, resulting in a peak in the FTIR spectrum. The position of this peak (wavenumber, cm⁻¹), its intensity, and its shape are all characteristic of the specific functional group, providing invaluable structural information.[2][3]
The interpretation of an FTIR spectrum is a systematic process.[2] One common approach is to first examine the region between 1500 and 3500 cm⁻¹ to identify major functional groups and then to use the more complex "fingerprint region" (below 1500 cm⁻¹) to confirm the overall structure.[1]
Distinguishing Nitro and Amide Groups in Benzamide Derivatives
Benzamide and its derivatives are a significant class of compounds in medicinal chemistry. The introduction of a nitro group can substantially alter the pharmacological properties of the parent benzamide. Therefore, unequivocally distinguishing between the amide and nitro functionalities is a common analytical challenge.
The amide functional group in a primary benzamide (–CONH₂) gives rise to several characteristic absorption bands.
-
N–H Stretching Vibrations: Primary amides exhibit two distinct peaks in the 3180–3520 cm⁻¹ region.[4] These correspond to the asymmetric (higher frequency, ~3520 cm⁻¹) and symmetric (lower frequency, ~3400 cm⁻¹) stretching of the N–H bonds.[4][5] In solid samples, hydrogen bonding can cause these bands to broaden and shift to lower wavenumbers, typically appearing around 3350 cm⁻¹ and 3180 cm⁻¹.[4] Secondary amides (–CONHR) show a single N-H stretching band in the 3060-3330 cm⁻¹ range in the solid state.[4]
-
C=O Stretching Vibration (Amide I Band): This is typically a strong and sharp absorption peak found in the range of 1630–1680 cm⁻¹.[6] Its position is influenced by factors such as conjugation and hydrogen bonding.[7] The delocalization of the nitrogen lone pair electrons can weaken the carbonyl bond, causing it to appear at a lower frequency than in ketones.[7]
-
N–H Bending Vibration (Amide II Band): For primary amides, a sharp peak appears between 1590 and 1620 cm⁻¹ in dilute solutions, which is attributed to the in-plane bending of the N–H bonds.[4] In solid samples, this band can be observed between 1620 and 1655 cm⁻¹.[4] Secondary amides show this band in the 1515-1570 cm⁻¹ region in the solid state.[4]
-
C–N Stretching Vibration: The stretching of the carbon-nitrogen bond in primary amides is typically observed near 1400 cm⁻¹.[4]
The nitro group (–NO₂) also produces characteristic and intense absorption bands, primarily due to the polar nature of the N–O bonds.[8]
-
Asymmetric N–O Stretching: A strong absorption band is typically found in the 1475–1550 cm⁻¹ range for aromatic nitro compounds.[9][10] This band is a key identifier for the nitro group.
-
Symmetric N–O Stretching: Another strong band appears at a lower frequency, in the range of 1290–1360 cm⁻¹, corresponding to the symmetric stretching of the N–O bonds.[9][10]
The presence of both of these strong bands is a reliable indicator of a nitro group.[8]
Comparative Analysis: Key Differentiating Features
The following table summarizes the key FTIR absorption ranges for amide and nitro groups in benzamide derivatives, providing a quick reference for spectral interpretation.
| Functional Group | Vibrational Mode | Characteristic Wavenumber Range (cm⁻¹) | Intensity | Notes |
| Amide (Primary) | N–H Asymmetric Stretch | ~3520 (dilute solution), ~3350 (solid) | Medium | Two distinct bands for primary amides.[4] |
| N–H Symmetric Stretch | ~3400 (dilute solution), ~3180 (solid) | Medium | Broadened in solid state due to H-bonding.[4] | |
| C=O Stretch (Amide I) | 1630–1680 | Strong | Position can be affected by conjugation.[6][7] | |
| N–H Bend (Amide II) | 1590–1655 | Medium-Strong | Sharp peak, can overlap with C=O in solids.[4] | |
| C–N Stretch | ~1400 | Medium | ||
| Nitro | N–O Asymmetric Stretch | 1475–1550 | Strong | Key diagnostic peak for nitro group.[9][10] |
| N–O Symmetric Stretch | 1290–1360 | Strong | Second key diagnostic peak.[9][10] |
Causality Behind Experimental Choices: The choice of sample preparation method is critical for obtaining a high-quality FTIR spectrum. For solid benzamide derivatives, two common methods are the KBr pellet technique and Attenuated Total Reflectance (ATR).
-
KBr Pellet Method: This involves grinding the sample with potassium bromide and pressing it into a transparent disk.[11] This method is often used to obtain high-resolution spectra but requires careful sample preparation to avoid scattering effects.[12]
-
ATR Method: The sample is placed in direct contact with a high-refractive-index crystal.[11] ATR is often preferred for its minimal sample preparation and is suitable for a wide range of solid and liquid samples.[13]
The choice between these methods depends on the sample's physical properties and the desired spectral quality. For instance, hygroscopic samples are better analyzed using ATR to avoid interference from water absorption bands.
Experimental Protocol: Acquiring an FTIR Spectrum of a Benzamide Derivative (KBr Pellet Method)
This protocol outlines a self-validating system for acquiring a reliable FTIR spectrum.
-
Sample Preparation:
-
Pellet Formation:
-
Transfer the mixture to a pellet die.
-
Apply pressure using a hydraulic press according to the manufacturer's instructions to form a transparent or translucent pellet.[11] An opaque pellet indicates poor grinding or mixing and will lead to a noisy spectrum.
-
-
Background Spectrum Acquisition:
-
Place a blank KBr pellet (containing no sample) in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum. This will account for any atmospheric CO₂ and H₂O, as well as any intrinsic absorbance from the KBr.
-
-
Sample Spectrum Acquisition:
-
Replace the blank pellet with the sample pellet in the sample holder.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
Visualizing the Key Vibrational Modes
The following diagrams illustrate the key stretching vibrations for the amide and nitro functional groups.
Caption: Workflow for FTIR spectral interpretation of benzamide derivatives.
References
-
Spectroscopy Tutorial: Nitro Groups. (n.d.). UCLA Chemistry. Retrieved February 12, 2026, from [Link]
-
INFRARED SPECTROSCOPY. (n.d.). St. Paul's Cathedral Mission College. Retrieved February 12, 2026, from [Link]
-
IR: nitro groups. (n.d.). University of Calgary. Retrieved February 12, 2026, from [Link]
-
The Infrared Spectra of Amides. Part 1. The Stretching Vibrations of Primary Carboxamides. (1957). Journal of the Chemical Society. Retrieved February 12, 2026, from [Link]
-
Interpreting Infrared Spectra. (n.d.). Specac Ltd. Retrieved February 12, 2026, from [Link]
-
Smith, B. C. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. Retrieved February 12, 2026, from [Link]
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Sample preparation for FT-IR. (n.d.). University of Colorado Boulder. Retrieved February 12, 2026, from [Link]
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Benzamide. (n.d.). NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
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Factors affecting vibrational frequencies and IR Spectroscopy of Hydrocarbons. (n.d.). DAV University. Retrieved February 12, 2026, from [Link]
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A Comparative Guide to the Thin-Layer Chromatography of N,N-dibutyl-5-chloro-2-nitrobenzamide
This guide provides a comprehensive analysis of the thin-layer chromatography (TLC) retention factor (Rf) for N,N-dibutyl-5-chloro-2-nitrobenzamide. Rather than presenting a single, static Rf value, which is scientifically meaningless without experimental context, we will establish a methodological framework for determining, optimizing, and comparing the chromatographic behavior of this compound. We will explore the causal relationships between molecular structure, stationary phase, and mobile phase composition to empower researchers with a predictive and practical understanding of the separation process.
The protocols and data herein are designed to be self-validating, providing a robust system for assessing reaction progress, purity, and for developing scalable purification methods via column chromatography.
Theoretical Framework: The Principles Governing Retention Factor
Thin-Layer Chromatography on silica gel, a form of normal-phase chromatography, operates on the principle of differential adsorption.[1] The stationary phase (silica gel) is highly polar, while the mobile phase (the eluent) is comparatively non-polar. A compound's Rf value is a measure of its migration relative to the solvent front and is dictated by the equilibrium of its interactions between these two phases.[2]
The core relationship is as follows:
-
Polar Compounds: Interact strongly with the polar silica gel through hydrogen bonding and dipole-dipole interactions. Their movement is "retarded," resulting in a lower Rf value .[3]
-
Non-Polar Compounds: Have a weaker affinity for the stationary phase and are more readily dissolved in and carried up the plate by the mobile phase, resulting in a higher Rf value .[4]
The polarity of the mobile phase is a critical variable. Increasing the polarity of the mobile phase will increase the Rf values of all compounds on the plate, as the eluent becomes more competitive for the binding sites on the silica gel.[5] An ideal separation is typically achieved when the target compound has an Rf value between 0.2 and 0.8.[6]
Structural Analysis of this compound
To predict the behavior of our target compound, we must analyze its structural features:
-
Polar Groups: The molecule contains a highly polar nitro group (-NO2), a polar amide carbonyl group (C=O), and an electronegative chlorine atom (-Cl). These groups will strongly adsorb to the silica gel stationary phase.
-
Non-Polar Groups: Two n-butyl chains (-C4H9) and the benzene ring provide significant non-polar character, enhancing solubility in the mobile phase.
This combination suggests that This compound is a molecule of moderate polarity . Therefore, a mobile phase of intermediate polarity will be required to achieve an optimal Rf value.
Experimental Protocol: Systematic Determination of Rf Value
This protocol outlines the steps for reliably determining the Rf value of the target compound.
Materials
-
Stationary Phase: Silica gel 60 F254 TLC plates.
-
Sample: this compound, ~1 mg/mL solution in dichloromethane or ethyl acetate.
-
Mobile Phase Solvents: n-Hexane (Hex), Ethyl Acetate (EtOAc).
-
Apparatus: TLC developing chamber, capillary spotters, UV lamp (254 nm), pencil, ruler.
Methodology
-
Chamber Saturation: Line the inside of the TLC chamber with a piece of filter paper. Pour the chosen mobile phase into the chamber to a depth of approximately 0.5 cm. Close the chamber and allow at least 10-15 minutes for the solvent vapors to saturate the atmosphere inside. This ensures a uniform solvent front and reproducible Rf values.[7]
-
Plate Preparation: Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate. Mark faint tick marks on this line for sample application, ensuring they are at least 0.5 cm from the plate edges.[8]
-
Sample Application: Using a capillary tube, apply a small spot of the sample solution onto the origin. The goal is to create a concentrated spot with a diameter of no more than 1-2 mm. Allow the solvent to fully evaporate.
-
Plate Development: Carefully place the TLC plate into the saturated chamber, ensuring the origin line is above the level of the mobile phase.[1] Cover the chamber and allow the solvent front to ascend the plate undisturbed.
-
Completion and Visualization: When the solvent front has reached approximately 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the separated spots under a UV lamp at 254 nm; the aromatic rings and conjugated systems will absorb UV light and appear as dark spots.[9] Circle the spots lightly with a pencil.
-
Rf Calculation: Measure the distance from the origin to the center of the sample spot and the distance from the origin to the solvent front. The Rf value is the ratio of these two distances.[10]
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front) [2]
Comparative Analysis and Mobile Phase Optimization
To provide a meaningful comparison, we will evaluate the chromatographic behavior of our target compound against two structurally similar, hypothetical alternatives:
-
Compound 1 (Target): this compound
-
Compound 2 (More Polar): N,N-diethyl-5-chloro-2-nitrobenzamide (shorter, less greasy alkyl chains)
-
Compound 3 (Less Polar): N,N-dibutyl-2-nitrobenzamide (lacks the polar chloro group)
We will test these compounds in three mobile phase systems of increasing polarity to demonstrate the effect on separation. The selection of a hexane/ethyl acetate system is a common and effective starting point for many organic compounds.
Workflow for TLC Analysis
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A Comparative Guide to Elemental Analysis Standards for the Purity Assessment of N,N-dibutyl-5-chloro-2-nitrobenzamide
For researchers, scientists, and drug development professionals, establishing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate is a cornerstone of quality control and regulatory compliance. This guide provides an in-depth technical comparison of elemental analysis standards for determining the purity of N,N-dibutyl-5-chloro-2-nitrobenzamide, a key chemical intermediate. We will explore the theoretical basis, practical execution, and comparative analysis of combustion-based elemental analysis, offering insights into its role alongside other analytical techniques.
The Critical Role of Purity in Pharmaceutical Development
This compound serves as a significant building block in the synthesis of various pharmaceutical compounds. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final drug product.[1] Therefore, rigorous purity assessment is not merely a procedural step but a critical determinant of therapeutic success. Elemental analysis, specifically the determination of carbon (C), hydrogen (H), and nitrogen (N) content, provides a fundamental and quantitative measure of a compound's purity against its theoretical composition.
Theoretical Elemental Composition of this compound
The first step in utilizing elemental analysis for purity assessment is the precise calculation of the theoretical elemental composition based on the compound's molecular formula.
Molecular Formula: C₁₅H₂₁ClN₂O₃
Molecular Weight: 312.80 g/mol
Based on these, the theoretical mass percentages of Carbon, Hydrogen, and Nitrogen are:
| Element | Atomic Weight ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 15 | 180.165 | 57.59% |
| Hydrogen (H) | 1.008 | 21 | 21.168 | 6.77% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 8.96% |
These theoretical values serve as the gold standard against which experimental results are compared.
Combustion-Based CHN Elemental Analysis: The Gold Standard
The most prevalent method for determining the carbon, hydrogen, and nitrogen content in organic compounds is combustion analysis.[2][3] This technique relies on the complete combustion of a small, precisely weighed sample in a high-temperature furnace, followed by the quantitative detection of the resulting gaseous products.
The Workflow of Combustion Analysis
The process can be broken down into a series of well-defined steps, each critical for achieving accurate and reproducible results.
Caption: Workflow of CHN Elemental Analysis.
Experimental Protocol: CHN Analysis of this compound
This protocol provides a standardized procedure for the elemental analysis of this compound using a modern CHN elemental analyzer.
1. Instrument Calibration:
-
Calibrate the instrument using a certified organic analytical standard, such as acetanilide or sulfanilamide.[2]
-
Perform a multi-point calibration by analyzing varying weights of the standard to establish a linear response curve.
2. Sample Preparation:
-
Ensure the sample of this compound is homogenous and completely dry to avoid erroneous results from residual solvents.[4]
-
Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the sample into a clean tin capsule.[4]
-
Fold the tin capsule to ensure no sample leakage and place it in the instrument's autosampler.
3. Combustion and Analysis:
-
Set the combustion furnace temperature to at least 900°C to ensure complete combustion of the halogenated nitroaromatic compound.
-
Introduce a pulse of pure oxygen into the combustion chamber.
-
The combustion products (CO₂, H₂O, and nitrogen oxides) are swept by a helium carrier gas through a reduction tube containing copper to convert nitrogen oxides to N₂.
-
The resulting gas mixture (CO₂, H₂O, N₂, and He) is then passed through a chromatographic column to separate the individual components.
-
A thermal conductivity detector (TCD) measures the concentration of each gas.
4. Data Analysis and Interpretation:
-
The instrument software integrates the detector signals and calculates the percentage of C, H, and N in the sample based on the initial sample weight and the calibration.
-
Compare the experimental results to the theoretical values. For pharmaceutical compounds, a deviation of ±0.4% from the theoretical value is generally considered acceptable.
Comparison with Alternative Purity Assessment Methods
While elemental analysis is a powerful tool for determining bulk purity, it is often used in conjunction with other analytical techniques to provide a comprehensive purity profile.
| Analytical Technique | Principle | Information Provided | Advantages | Limitations |
| Elemental Analysis (CHN) | Combustion and detection of elemental gases. | Overall purity based on C, H, and N content. | Highly accurate and precise for bulk purity; cost-effective. | Does not identify specific impurities; assumes impurities are organic. |
| High-Performance Liquid Chromatography (HPLC) | Separation of components based on their affinity for a stationary phase. | Identifies and quantifies individual impurities.[1] | High sensitivity and specificity for impurity profiling. | Requires reference standards for impurity identification and quantification.[5] |
| Differential Scanning Calorimetry (DSC) | Measures the difference in heat flow between a sample and a reference as a function of temperature. | Determines purity based on the melting point depression caused by impurities. | Provides information on the total molar percentage of eutectic impurities. | Not suitable for thermally unstable compounds or amorphous materials. |
| Inductively Coupled Plasma (ICP-MS/OES) | Ionization of the sample in a plasma followed by mass or optical detection. | Quantifies elemental impurities, particularly heavy metals.[6][7][8][9][10] | Extremely sensitive for trace metal analysis, as required by USP <232>/<233>.[6][9] | Destructive sample preparation; primarily for inorganic impurities. |
Interpreting Elemental Analysis Data: A Practical Example
Consider three different batches of synthesized this compound. The elemental analysis results are presented below, alongside a hypothetical HPLC purity assessment.
| Batch ID | % Carbon (Found) | Deviation from Theoretical | % Hydrogen (Found) | Deviation from Theoretical | % Nitrogen (Found) | Deviation from Theoretical | Inferred Purity (CHN) | HPLC Purity (%) |
| Theoretical | 57.59 | - | 6.77 | - | 8.96 | - | 100% | - |
| Batch A | 57.45 | -0.14% | 6.71 | -0.06% | 8.91 | -0.05% | >99.5% | 99.7% |
| Batch B | 56.98 | -0.61% | 6.65 | -0.12% | 8.80 | -0.16% | ~99.0% | 99.1% |
| Batch C | 58.01 | +0.42% | 6.85 | +0.08% | 9.05 | +0.09% | >99.5% (Questionable) | 99.6% |
Analysis of Results:
-
Batch A: The elemental composition is very close to the theoretical values, with all deviations well within the acceptable ±0.4% range. This, corroborated by the high HPLC purity, indicates a high-purity sample.
-
Batch C: While the deviations for hydrogen and nitrogen are small, the carbon value is slightly outside the acceptable range. This could indicate the presence of a carbon-rich impurity or a systematic error in the analysis. Further investigation using a complementary technique like HPLC is warranted to confirm the purity.
Conclusion: An Integrated Approach to Purity Verification
Elemental analysis is an indispensable tool for the fundamental purity assessment of this compound and other pharmaceutical compounds. Its ability to provide a direct, quantitative measure of the core elemental composition makes it a robust and reliable method for quality control. However, for a comprehensive understanding of a sample's purity profile, especially in a regulatory environment, it is crucial to employ an integrated analytical approach. Combining the bulk purity data from elemental analysis with the specific impurity profiling capabilities of techniques like HPLC provides a self-validating system that ensures the highest standards of scientific integrity and product quality.
References
- Malvern Panalytical. (2025, March 18). Comparing ICP-MS, ICP-OES and XRF techniques for elemental impurity testing of pharmaceuticals.
- Shovkova, Z., et al. (n.d.).
- Shovkova, Z., et al. (2018). PHARMACOPOEIA METHODS FOR ELEMENTAL ANALYSIS OF MEDICINES: A COMPARATIVE STUDY. Journal of Chemistry and Technologies, 26(1).
- Agilent Technologies. (2017, May 9). ELEMENTAL IMPURITY ANALYSIS IN PHARMACEUTICALS.
- Alfa Chemistry. (n.d.). Analytical Methods for Elemental Impurities in Pharmaceuticals.
- Oluwaseun, O. A. (2021, May 22). Synthesis Of New N,N-Disubstituted Aryl- And Alkylaryl Sulphonamides And Their Antimicrobial Properties. Afribary.
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- BenchChem. (n.d.). Application Note: HPLC Purity Analysis of N-(3-acetamidophenyl)-2-chlorobenzamide.
- Kumar, D., et al. (2021). Ultrasound Assisted Synthesis of 4-(Benzyloxy)-N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Molecules, 26(8), 2269.
- The Royal Society of Chemistry. (2008). CHNS Elemental Analysers. Retrieved from The Royal Society of Chemistry website.
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- University of Ottawa. (n.d.). Summary of CHNS Elemental Analysis Common Problems.
- Wang, L., et al. (2019). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Journal of Heterocyclic Chemistry, 56(10), 2755-2763.
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- Khan Academy. (2014, August 7). Combustion Analysis Calculations: Chemistry Sample Problem [Video]. YouTube.
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- TSI Incorporated. (n.d.). Combustion Analysis Basics.
- PubChem. (n.d.). 2-Chloro-5-nitrobenzamide.
- Attimarad, M., et al. (2023). DoE-enhanced development and validation of eco-friendly RP-HPLC method for analysis of safinamide and its precursor impurity: QbD approach. Microchemical Journal, 190, 108730.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
